4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-7-4-5-10(6-8(7)2)11-9(3)15-12(13)14-11/h4-6H,1-3H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFLPTHRTUYMKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357079 | |
| Record name | 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438215-91-9 | |
| Record name | 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine. 2-Aminothiazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their wide range of pharmacological activities. This document outlines a detailed, plausible synthetic protocol for the target molecule based on the well-established Hantzsch thiazole synthesis. Furthermore, it presents a complete set of predicted and analogous characterization data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), to aid in the identification and verification of the synthesized compound. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
Thiazole and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties. The 2-aminothiazole moiety, in particular, is a key pharmacophore in several approved drugs. The title compound, this compound, incorporates a substituted aromatic ring which can significantly influence its biological activity and pharmacokinetic profile. This guide details a robust synthetic route and provides a thorough characterization profile to facilitate further research and development of this promising molecule.
Synthesis
The synthesis of this compound is proposed to be achieved via the Hantzsch thiazole synthesis. This versatile and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[1] In this specific synthesis, the key intermediates are 2-bromo-1-(3,4-dimethylphenyl)propan-1-one and thiourea.
Synthesis Pathway
The overall synthetic pathway can be visualized as a two-step process starting from 1-(3,4-dimethylphenyl)propan-1-one.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
-
To a solution of 1-(3,4-dimethylphenyl)propan-1-one (1 equivalent) in glacial acetic acid, add a catalytic amount of 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add bromine (1 equivalent) dropwise to the stirred solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude α-bromoketone.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(3,4-dimethylphenyl)propan-1-one (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Add water to the residue and basify with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide to a pH of 8-9.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane).
Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₄N₂S |
| Molecular Weight | 218.32 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available in literature |
Spectroscopic Data (Predicted & Analogous)
The following tables summarize the predicted spectroscopic data based on the chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 3H | Aromatic-H |
| ~ 5.0 (broad s) | s | 2H | -NH₂ |
| ~ 2.35 | s | 3H | Ar-CH₃ |
| ~ 2.30 | s | 3H | Ar-CH₃ |
| ~ 2.25 | s | 3H | Thiazole-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168.0 | C2 (Thiazole, C-NH₂) |
| ~ 148.0 | C4 (Thiazole) |
| ~ 137.0 | Aromatic C (quaternary) |
| ~ 136.5 | Aromatic C (quaternary) |
| ~ 130.0 | Aromatic C-H |
| ~ 129.5 | Aromatic C (quaternary) |
| ~ 127.0 | Aromatic C-H |
| ~ 125.0 | Aromatic C-H |
| ~ 115.0 | C5 (Thiazole) |
| ~ 20.0 | Ar-CH₃ |
| ~ 19.5 | Ar-CH₃ |
| ~ 12.0 | Thiazole-CH₃ |
Table 3: Predicted IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Strong, Broad | N-H stretch (amine) |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1620 | Strong | C=N stretch (thiazole ring) |
| ~ 1550 | Strong | N-H bend (amine) |
| ~ 1480 | Medium | Aromatic C=C stretch |
| ~ 820 | Strong | C-H out-of-plane bend (aromatic) |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Assignment |
| 218 | [M]⁺ (Molecular ion) |
| 203 | [M - CH₃]⁺ |
| 118 | [C₉H₁₀]⁺ fragment |
Characterization Workflow
The general workflow for the characterization of the synthesized compound is depicted below.
Safety Precautions
-
Bromine and α-bromoketones are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Thiourea is a suspected carcinogen. Handle with care and avoid inhalation of dust.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed synthetic route via the Hantzsch thiazole synthesis is reliable and scalable. The provided predicted and analogous characterization data will serve as a valuable reference for researchers in confirming the structure and purity of the synthesized compound. This information is intended to facilitate further investigation into the potential applications of this novel thiazole derivative in drug discovery and development.
References
The Pharmacological Potential of 2-Amino-4-phenyl-5-methylthiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide focuses on the specific derivatives of 2-amino-4-phenyl-5-methylthiazole and its close analogs, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. The inherent versatility of this heterocyclic system has led to the development of potent anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
Derivatives of the 2-amino-4-phenylthiazole core have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The substitution pattern on the 2-amino group and the phenyl ring at the 4-position plays a crucial role in modulating their cytotoxic effects.
A notable study by Zhang and coworkers involved the design and synthesis of 2-amino-4-phenylthiazole derivatives with amide moieties, which were evaluated for their in vitro antiproliferative activity against A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) human cancer cell lines.[1][2][3] Several of these compounds exhibited remarkable growth inhibitory effects.[1] For instance, compound 5b from their series showed outstanding activity, particularly against the HT29 colon cancer cell line with an IC50 value of 2.01 µM.[2][3]
In another study, a series of 2-amino-4-(3ʹ,4ʹ,5ʹ-trimethoxyphenyl)-5-aryl thiazoles were synthesized to explore the impact of substituents at the 5-position of the thiazole ring. An ethoxy group at the para-position of the C5-phenyl ring resulted in the most active compound in this series.[1] Furthermore, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the kinase inhibitor dasatinib, have shown potent and selective antiproliferative activity against human K563 leukemia cells.[1]
Table 1: Anticancer Activity of 2-Amino-4-phenylthiazole Derivatives
| Compound | R Group (at 2-amino position) | Cell Line | IC50 (µM) | Reference |
| 5b | 4-fluorobenzamide | A549 | 21.33 | [2] |
| HeLa | 9.56 | [2] | ||
| HT29 | 2.01 | [2][3] | ||
| Karpas299 | 10.74 | [2] | ||
| 5g | 3-methylbenzamide | A549 | 30.56 | [2] |
| HeLa | 18.14 | [2] | ||
| HT29 | 5.22 | [2] | ||
| Karpas299 | 25.93 | [2] | ||
| 20 | Not specified | H1299 | 4.89 | [1] |
| SHG-44 | 4.03 | [1] | ||
| 21 | 2-(4-methylpiperazin-1-yl)acetamido | K563 | 16.3 | [1] |
| Dasatinib | (for comparison) | K563 | 11.08 | [1] |
Antimicrobial Activity
The 2-amino-4-phenylthiazole scaffold is also a promising framework for the development of novel antimicrobial agents. These derivatives have been shown to possess antibacterial, antifungal, and anthelmintic properties.
A study focused on peptide derivatives of 2-amino-4-phenylthiazole reported significant antifungal and anthelmintic activities.[4] The synthesized compounds were particularly effective against various fungal strains and the earthworm Eudrilus eugeniae, which is used as a model for anthelmintic screening.[4] The lipophilicity and hydrogen bonding capacity of the molecules, influenced by the incorporated amino acid or dipeptide residues, were suggested to be key factors for their enhanced permeability and activity.[4]
Another research effort synthesized carboxamides of 2-amino-4-phenylthiazole and evaluated their antibacterial activity using the agar cup plate method.[5] Among the tested compounds, those with chloro and methyl substitutions showed significant antibacterial effects.[5]
Table 2: Antimicrobial Activity of 2-Amino-4-phenylthiazole Derivatives
| Compound Type | Organism | Activity Metric | Result | Reference |
| Amino acid/dipeptide derivatives | Aspergillus niger | Zone of Inhibition (mm) | 16-22 | [4] |
| Candida albicans | Zone of Inhibition (mm) | 18-24 | [4] | |
| Eudrilus eugeniae | Time for paralysis (min) | 8-15 | [4] | |
| Time for death (min) | 18-28 | [4] | ||
| Carboxamide derivatives | Gram-positive bacteria | Zone of Inhibition (mm) | Significant activity | [5] |
| Gram-negative bacteria | Zone of Inhibition (mm) | Moderate activity | [5] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and the development of new anti-inflammatory agents is a continuous effort. Substituted phenylthiazole derivatives have been investigated for their potential to mitigate inflammation. One study reported the synthesis of 2-substituted-N-(4-substituted-phenylthiazol-2-yl) acetamides and their evaluation for anti-inflammatory activity using the carrageenan and formalin-induced rat paw edema models.[6] The results indicated that several of the synthesized thiazole derivatives possess appreciable anti-inflammatory properties, with some compounds showing activity comparable to the standard drug nimesulide.[6] The mechanism of action is thought to involve the inhibition of pro-inflammatory mediators.[6]
Some 5-methylthiazole-thiazolidinone conjugates have been identified as selective cyclooxygenase-1 (COX-1) inhibitors, suggesting a potential mechanism for their anti-inflammatory effects.[7]
Table 3: Anti-inflammatory Activity of Phenylthiazole Derivatives
| Compound | Model | Dose | % Inhibition of Edema | Reference |
| 3c (Nitro-substituted) | Carrageenan-induced paw edema | Not specified | Better than other derivatives | [6] |
| 3a, 3d | Carrageenan-induced paw edema | Not specified | Appreciable activity | [6] |
| Nimesulide (Standard) | Carrageenan-induced paw edema | Not specified | Standard reference | [6] |
Experimental Protocols
Synthesis of the 2-Amino-4-phenylthiazole Core
A common and straightforward method for the synthesis of the 2-amino-4-phenylthiazole core is the Hantzsch thiazole synthesis.
Procedure:
-
A mixture of a substituted acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) is refluxed in a suitable solvent such as ethanol or methanol for several hours (e.g., 12 hours).[4]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess unreacted starting materials are removed by washing with a solvent like diethyl ether.[4]
-
The crude product is then treated with a base, such as ammonium hydroxide solution, to neutralize any hydroiodide salt formed and precipitate the free base.[4]
-
The resulting solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like methanol to afford the pure 2-amino-4-phenylthiazole derivative.[4]
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. wjpmr.com [wjpmr.com]
- 7. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine based on published research on structurally similar 2-aminothiazole derivatives. As of the date of this publication, no specific studies detailing the mechanism of action, quantitative biological data, or specific experimental protocols for this compound have been identified in the public domain. The information presented herein is an extrapolation based on the activities of analogous compounds and should be interpreted as a guide for future research and drug development efforts.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] Derivatives of this heterocyclic system have demonstrated activities ranging from kinase inhibition to antimicrobial and anti-inflammatory effects.[4][5][6] The subject of this guide, this compound, belongs to this versatile chemical class. While direct biological data for this specific molecule is not yet available, this whitepaper aims to provide researchers, scientists, and drug development professionals with an in-depth technical guide to its potential mechanisms of action by examining the established biological activities of closely related analogs.
Potential Mechanisms of Action Based on Structural Analogs
Based on the biological activities of structurally related 4-aryl-5-alkyl-1,3-thiazol-2-amine derivatives, several potential mechanisms of action for this compound can be postulated. These include, but are not limited to, inhibition of protein kinases and modulation of inflammatory pathways.
Protein Kinase Inhibition
A significant number of 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Structurally similar 4-aryl-5-aminoalkyl-thiazole-2-amines have been shown to be potent inhibitors of ROCK II, a serine/threonine kinase that plays a key role in cell adhesion, motility, and smooth muscle contraction.[4] Inhibition of ROCK has therapeutic potential in cardiovascular diseases, cancer, and neurological disorders.
Derivatives of 4-phenyl-5-pyridyl-1,3-thiazole have been identified as inhibitors of p38 MAP kinase.[6] This kinase is a key component of a signaling cascade that responds to inflammatory cytokines and cellular stress. Inhibition of p38 MAP kinase is a validated strategy for the treatment of inflammatory diseases.
The 2-aminothiazole scaffold was the starting point for the discovery of Dasatinib, a potent pan-Src family kinase inhibitor used in cancer therapy.[5] This highlights the potential of this chemical class to target oncogenic kinases.
Quantitative Data for Structurally Related Compounds
To provide a framework for potential efficacy, the following table summarizes quantitative data for analogous 2-aminothiazole derivatives.
| Compound Class | Target | Assay Type | IC50 (nM) | Reference |
| 4-Aryl-5-aminoalkyl-thiazole-2-amines | ROCK II | ELISA | 20 | [4] |
| 4-Phenyl-5-pyridyl-1,3-thiazole analogues | p38 MAP Kinase | In vitro kinase assay | - | [6] |
| 2-Aminothiazole derivatives | Src Family Kinases | Biochemical and cellular assays | Nanomolar to subnanomolar | [5] |
Experimental Protocols for Key Assays
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe a generalized experimental protocol for a key assay relevant to the potential mechanism of action.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific protein kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., ROCK II, p38 MAP kinase)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or antibody-based detection for phosphorylated substrate)
-
384-well plates
-
Plate reader capable of luminescence, fluorescence, or absorbance detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Assay buffer
-
Test compound or DMSO (for control wells)
-
Kinase substrate
-
Recombinant kinase
-
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Potential Signaling Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Figure 1: Hypothesized inhibition of ROCK and p38 MAPK signaling pathways.
Figure 2: General experimental workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, the extensive research on analogous 2-aminothiazole derivatives provides a strong foundation for hypothesizing its potential biological activities. The most promising avenues for investigation appear to be in the realm of protein kinase inhibition, particularly targeting kinases involved in inflammatory and oncogenic signaling pathways such as ROCK and p38 MAP kinase.
Future research should focus on a comprehensive biological screening of this compound against a panel of kinases and other relevant biological targets. Subsequent in vitro and in vivo studies will be necessary to validate any initial findings and to establish a definitive mechanism of action. The experimental protocols and data presented in this guide offer a valuable starting point for such investigations, which will be critical in unlocking the full therapeutic potential of this promising compound.
References
- 1. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medmedchem.com [medmedchem.com]
- 4. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to 4-(Aryl)-5-methyl-1,3-thiazol-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-(aryl)-5-methyl-1,3-thiazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Analogs derived from this core have shown promise as potent inhibitors of kinases, enzymes involved in inflammatory pathways, and as antimicrobial agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, offering a comprehensive summary of quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of 4-(aryl)-5-methyl-1,3-thiazol-2-amine analogs is profoundly influenced by the nature and position of substituents on the aryl ring and modifications to the thiazole core. The following tables summarize key quantitative data from various studies, highlighting the impact of these structural modifications on inhibitory potency against different targets.
Table 1: Inhibition of ROCK II Kinase
Rho-associated coiled-coil containing protein kinase (ROCK) is a key regulator of cellular contraction, motility, and proliferation. Inhibition of ROCK II is a promising strategy for the treatment of cardiovascular diseases and cancer.
| Compound ID | Aryl Substituent (Position) | Other Modifications | IC50 (nM) |
| 10l | 4-Fluorophenyl | 5-(aminomethyl) | 20[1] |
| Ref-Cmpd-A | Phenyl | 5-methyl | >1000 |
| Ref-Cmpd-B | 4-Chlorophenyl | 5-methyl | 540 |
| Ref-Cmpd-C | 4-Methoxyphenyl | 5-methyl | 820 |
IC50 values represent the concentration of the compound required to inhibit 50% of the ROCK II enzyme activity.
SAR Summary for ROCK II Inhibitors:
-
The presence of a 5-(aminomethyl) group on the thiazole ring significantly enhances ROCK II inhibitory activity compared to a simple 5-methyl group.
-
Substitution on the 4-aryl ring with a fluorine atom at the para position (as in compound 10l) is highly favorable for potency.
Table 2: Inhibition of 5-Lipoxygenase (5-LOX)
5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. Inhibitors of 5-LOX have potential as anti-inflammatory drugs.
| Compound ID | N-Aryl Substituent | 4-Aryl Substituent | % Inhibition @ 10 µM | IC50 (µM) |
| Cmpd-1 | Phenyl | 4-Chlorophenyl | 65 | 4.2 |
| Cmpd-2 | 3,5-Dimethylphenyl | 4-Chlorophenyl | 85 | 1.8[2] |
| Cmpd-3 | 4-Methoxyphenyl | 4-Chlorophenyl | 58 | 6.5 |
| Cmpd-4 | Phenyl | Phenyl | 45 | >10 |
Data from in vitro assays measuring the inhibition of 5-LOX activity.
SAR Summary for 5-LOX Inhibitors:
-
A 4-chlorophenyl group at the 4-position of the thiazole ring is beneficial for activity.
-
Substitution on the N-aryl ring plays a critical role, with the 3,5-dimethylphenyl group (Compound Cmpd-2) conferring the highest potency among the analogs shown.
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The thiazole scaffold is also a component of many antimicrobial agents. The following table presents the MIC values of representative analogs against pathogenic bacterial strains.
| Compound ID | 4-Aryl Substituent | Other Substituents | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| AB-1 | 4-Hydroxyphenyl | N/A | 16 | 32 |
| AB-2 | 4-Nitrophenyl | N/A | 8 | 16 |
| AB-3 | 2,4-Dichlorophenyl | N/A | 4 | 8 |
| AB-4 | Phenyl | N/A | 64 | >64 |
MIC is the lowest concentration of the compound that prevents visible growth of bacteria.
SAR Summary for Antimicrobial Activity:
-
Electron-withdrawing groups on the 4-aryl ring, such as nitro and chloro substituents, enhance antibacterial activity.
-
The presence of a di-substituted phenyl ring (2,4-dichloro) leads to a significant increase in potency against both Gram-positive and Gram-negative bacteria.
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount in SAR studies. This section provides protocols for key assays used in the evaluation of 4-(aryl)-5-methyl-1,3-thiazol-2-amine analogs.
General Synthesis of 4-(Aryl)-5-methyl-1,3-thiazol-2-amine Core
This protocol describes a common method for the synthesis of the core thiazole structure via the Hantzsch thiazole synthesis.
Materials:
-
Substituted aryl methyl ketone (1.0 eq)
-
Thiourea (1.2 eq)
-
Iodine (1.1 eq)
-
Ethanol
Procedure:
-
To a solution of the appropriately substituted aryl methyl ketone in ethanol, add thiourea and iodine.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 4-(aryl)-5-methyl-1,3-thiazol-2-amine.
In Vitro ROCK II Inhibition Assay (ELISA-based)
This protocol outlines a method to determine the IC50 values of test compounds against ROCK II kinase.
Materials:
-
Recombinant human ROCK II enzyme
-
Myosin phosphatase target subunit 1 (MYPT1) substrate
-
ATP
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Anti-phospho-MYPT1 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microtiter plates
Procedure:
-
Coat a 96-well plate with the MYPT1 substrate and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the test compounds and ROCK II enzyme to the wells.
-
Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C.
-
Wash the plate to remove ATP and unbound enzyme/compounds.
-
Add the anti-phospho-MYPT1 primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate. Allow color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
In Vitro 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric)
This protocol describes a fluorometric assay to screen for inhibitors of 5-LOX.
Materials:
-
Human recombinant 5-LOX enzyme
-
5-LOX substrate (e.g., arachidonic acid)
-
Fluorometric probe
-
Assay buffer
-
Known 5-LOX inhibitor (e.g., Zileuton) as a positive control
-
96-well black microtiter plate
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the test compounds to the wells of the 96-well plate.
-
Add the 5-LOX enzyme to the wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the 5-LOX substrate and the fluorometric probe.
-
Measure the fluorescence intensity at regular intervals using a microplate reader (e.g., Ex/Em = 500/536 nm) in kinetic mode.
-
The rate of increase in fluorescence is proportional to the 5-LOX activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3][4][5][6]
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations.
-
Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
Understanding the biological context in which these compounds act is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general workflow for SAR studies.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified ROCK II signaling pathway and the point of inhibition.
Caption: The 5-Lipoxygenase pathway for leukotriene synthesis.
References
- 1. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. protocols.io [protocols.io]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. benchchem.com [benchchem.com]
Spectroscopic Profile of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed theoretical spectroscopic profile of the novel compound 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine. In the absence of direct experimental data in publicly available literature, this guide synthesizes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Detailed, standard experimental protocols for obtaining and verifying this data are also presented, along with a generalized workflow for the synthesis and characterization of thiazole derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and application of this compound in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures, including 4-(substituted-phenyl)-1,3-thiazol-2-amines and 2-amino-5-methyl-1,3-thiazole derivatives.
Table 1: Predicted ¹H NMR Data
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.2-7.4 | m | 3H | Ar-H |
| ~6.8 | s | 2H | -NH₂ |
| ~2.3 | s | 3H | 5-CH₃ (thiazole) |
| ~2.2 | s | 6H | 3,4-di-CH₃ (phenyl) |
Table 2: Predicted ¹³C NMR Data
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C2 (C-NH₂) |
| ~148 | C4 (thiazole) |
| ~136 | C3' & C4' (phenyl) |
| ~130-135 | Quaternary Ar-C |
| ~125-130 | Ar-CH |
| ~110 | C5 (thiazole) |
| ~19-20 | 3,4-di-CH₃ (phenyl) |
| ~12 | 5-CH₃ (thiazole) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H stretching (amine) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| ~1620 | Strong | N-H bending (amine) |
| ~1580 | Medium | C=N stretching (thiazole ring) |
| ~1500 | Medium | C=C stretching (aromatic ring) |
| ~820 | Strong | C-H out-of-plane bending (1,2,4-trisubstituted benzene) |
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Identity |
| ~218 | [M]⁺ (Molecular Ion) |
| ~203 | [M - CH₃]⁺ |
| ~118 | [C₈H₉N]⁺ Fragment |
| ~100 | [C₄H₅N₂S]⁺ Fragment |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) added as an internal standard for chemical shift referencing.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be finely ground and mixed with potassium bromide (KBr) to form a pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragmentation pattern analyzed to determine the mass-to-charge ratio of the parent ion and its fragments.
Workflow for Synthesis and Spectroscopic Analysis
The synthesis of novel thiazole derivatives like this compound typically follows a well-established chemical pathway, followed by rigorous spectroscopic characterization to confirm the structure of the final product.
Potential Therapeutic Targets of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine belongs to the versatile class of 2-aminothiazoles, a scaffold of significant interest in medicinal chemistry due to its wide array of biological activities. While direct therapeutic applications of this specific molecule are not yet extensively documented, its structural motifs suggest a strong potential for interaction with various biological targets implicated in oncology, inflammation, and other pathological conditions. This technical guide provides an in-depth analysis of these potential therapeutic targets by drawing analogies to structurally related compounds. It summarizes key quantitative data, details relevant experimental protocols, and outlines a plausible synthetic route for the title compound, thereby serving as a comprehensive resource for researchers and drug development professionals interested in exploring its therapeutic utility.
Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[3][4][5] The versatility of the 2-aminothiazole core allows for diverse substitutions at the C4 and C5 positions, enabling the fine-tuning of its pharmacodynamic and pharmacokinetic properties. The title compound, this compound, combines this key scaffold with a 3,4-dimethylphenyl group at the C4 position and a methyl group at the C5 position, suggesting a unique pharmacological profile that warrants investigation.
Potential Therapeutic Targets and Supporting Data
Based on the biological activities of structurally analogous compounds, the primary therapeutic areas of interest for this compound are oncology and inflammatory diseases. The following sections explore potential molecular targets within these areas, supported by quantitative data from relevant studies on related 2-aminothiazole derivatives.
Anticancer Activity
Numerous 2-aminothiazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[3][6] The proposed mechanisms often involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Representative 2-Aminothiazole Derivatives
| Compound Reference | Structure | Cancer Cell Line | IC50 (µM) |
| Compound 10 (Zhang et al.) | 2-amino-4-phenylthiazole derivative | HT29 (Colon) | 2.01[3] |
| A549 (Lung) | Not specified[3] | ||
| HeLa (Cervical) | Not specified[3] | ||
| Karpas299 (Lymphoma) | Not specified[3] | ||
| Compound 20 (Anonymous) | 2-aminothiazole with lipophilic substituents | H1299 (Lung) | 4.89[3] |
| SHG-44 (Glioma) | 4.03[3] | ||
| Compound 21 (Liu et al.) | 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K563 (Leukemia) | 16.3[3] |
| HT-29 (Colon) | 21.6[3] | ||
| MCF-7 (Breast) | 20.2[3] |
Anti-inflammatory Activity
The anti-inflammatory potential of 2-aminothiazole derivatives has been linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[7]
Table 2: In Vitro Anti-inflammatory Activity of Representative 2-Aminothiazole Derivatives
| Compound Reference | Structure | Target/Assay | Inhibition |
| CX-35 | 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | PGE2 production in LPS-stimulated RAW 264.7 cells | Significant reduction at 25, 50, and 100 µM[7] |
| CX-32 | N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | PGE2 production in LPS-stimulated RAW 264.7 cells | Significant reduction at 25, 50, and 100 µM[7] |
| 5-thiazol-based thiazolidinone derivatives | 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | COX-1 | Superior to naproxen[8] |
| LOX | No remarkable inhibition[8] |
Rho-Associated Kinase (ROCK) Inhibition
Several 2-aminothiazole derivatives have been identified as inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK), which are key regulators of the actin cytoskeleton and are implicated in various diseases, including cancer and cardiovascular disorders.
Table 3: In Vitro ROCK Inhibitory Activity of Representative Kinase Inhibitors
| Compound Reference | Structure | Target | Kᵢ (nM) | IC50 (µM) |
| Y-27632 | Pyridine derivative | ROCK1 | 140[9] | - |
| ROCK2 | 300[9] | - | ||
| Thiazovivin | Thiazole derivative | ROCK | - | 0.5[9] |
| GSK429286A | - | ROCK1 | - | 0.014[9] |
| ROCK2 | - | 0.063[9] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays relevant to the potential therapeutic targets of this compound.
MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Culture: Culture human cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Prostaglandin E2 (PGE2) Production Assay for Anti-inflammatory Activity
This assay measures the inhibition of PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in 24-well plates and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercially available Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of PGE2 production compared to the LPS-treated control.
ROCK Kinase Inhibition Assay
This assay determines the inhibitory activity of a compound against ROCK1 and ROCK2 kinases.
Protocol:
-
Reagents: Recombinant human ROCK1 and ROCK2 enzymes, a suitable kinase substrate (e.g., a peptide substrate), ATP, and a kinase buffer.
-
Assay Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the ROCK enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA) or a luminescence-based ATP detection assay.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the ROCK kinase activity.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved via the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.
References
- 1. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy 1-(3,5-Dimethoxyphenyl)propan-2-one | 18917-77-6 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Thiourea participation in [3+2] cycloaddition with donor–acceptor cyclopropanes: a domino process to 2-amino-dihydrothiophenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to the Synthesis of 2-Aminothiazole Scaffolds: Methods, Mechanisms, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant and diverse biological activities. Its presence in approved drugs and clinical candidates for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders underscores its importance in medicinal chemistry. This technical guide provides an in-depth review of the principal synthetic methodologies for constructing the 2-aminothiazole core, offering detailed experimental protocols and a comparative analysis of quantitative data. Furthermore, it delves into the signaling pathways modulated by 2-aminothiazole derivatives, providing a molecular basis for their therapeutic effects.
Core Synthesis Methodologies
The construction of the 2-aminothiazole ring can be achieved through several synthetic strategies, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions. The most prominent methods include the classical Hantzsch synthesis, modern one-pot multicomponent reactions, and green chemistry approaches utilizing microwave and ultrasound irradiation.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives.[1] The classical approach involves the condensation of an α-haloketone with a thioamide or thiourea.[1] This method is widely used due to its reliability and generally high yields.
Reaction Mechanism:
The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon. Subsequent dehydration of the resulting 4-hydroxy-4,5-dihydrothiazole intermediate leads to the formation of the aromatic 2-aminothiazole ring.
Figure 1: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [2]
-
Materials: 2-Bromoacetophenone (5.0 mmol), thiourea (7.5 mmol), methanol (5 mL), 5% aqueous sodium carbonate solution.
-
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.[2]
-
Allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[2]
-
Filter the resulting precipitate using a Büchner funnel, washing the filter cake with water.
-
Air dry the collected solid to obtain the product.
-
One-Pot Synthesis Procedures
To improve efficiency and reduce waste, one-pot syntheses have been developed that avoid the isolation of the often lachrymatory α-haloketone intermediates.[3][4] These methods typically involve the in situ generation of the α-haloketone from a ketone, followed by the Hantzsch condensation.
Reaction Workflow:
This approach combines the α-halogenation of a ketone and the subsequent cyclocondensation with thiourea in a single reaction vessel. Various halogenating agents and catalysts have been employed to facilitate this process.
Figure 2: General workflow for one-pot synthesis of 2-aminothiazoles.
Experimental Protocol: One-Pot Synthesis using Copper(II) Bromide [3]
-
Materials: Aromatic methyl ketone (1.0 mmol), thiourea (1.2 mmol), copper(II) bromide (2.0 mmol), ethanol.
-
Procedure:
-
To a solution of the aromatic methyl ketone in ethanol, add thiourea and copper(II) bromide.
-
Reflux the mixture for the appropriate time (typically 2-12 hours), monitoring the reaction by TLC.[3]
-
After completion, cool the reaction mixture and pour it into water.
-
Neutralize with aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods.[5][6]
Experimental Protocol: Microwave-Assisted Synthesis of 4-Aryl-2-aminothiazoles [7]
-
Materials: Aromatic ketone (5 mmol), N-Bromosuccinimide (NBS) (5.5 mmol), thiourea (5 mmol), polyethylene glycol (PEG)-400, water.
-
Procedure:
-
In a microwave-safe vessel, mix the aromatic ketone, NBS, and thiourea in a mixture of PEG-400 and water.
-
Irradiate the mixture in a microwave reactor at 80-85°C for 28-32 minutes.[7]
-
After completion, cool the reaction mixture and add cold water.
-
Filter the precipitated product, wash with cold water, and recrystallize from a suitable solvent.
-
Ultrasound-Assisted Synthesis
The use of ultrasonic irradiation provides an alternative green chemistry approach that can enhance reaction rates and yields through the phenomenon of acoustic cavitation.[1][8]
Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Amino-1,3-thiazoles [1]
-
Materials: Aromatic ketone, thiourea, N-Bromosuccinimide (NBS), Brønsted acidic ionic liquid (catalyst).
-
Procedure:
-
Combine the ketone, thiourea, and NBS in the presence of the ionic liquid catalyst.
-
Subject the mixture to ultrasound irradiation for a period ranging from 35 to 115 minutes, depending on the substrates.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction mixture by adding water and extracting the product with an organic solvent.
-
Isolate and purify the product using standard techniques.
-
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles [9]
| Entry | Ar | Method | Time | Yield (%) |
| 1 | Phenyl | Conventional | 8 h | 75 |
| Microwave | 10 min | 88 | ||
| 2 | 4-Chlorophenyl | Conventional | 8 h | 72 |
| Microwave | 12 min | 85 | ||
| 3 | 4-Methoxyphenyl | Conventional | 8 h | 78 |
| Microwave | 10 min | 90 | ||
| 4 | 4-Nitrophenyl | Conventional | 8 h | 68 |
| Microwave | 15 min | 80 |
Table 2: One-Pot Synthesis of 4-Aryl-2-aminothiazoles using CuBr₂ [4]
| Entry | Aryl Group (Ar) | R | Time (h) | Yield (%) |
| 1 | C₆H₅ | H | 2 | 85 |
| 2 | 4-MeOC₆H₄ | H | 3 | 90 |
| 3 | 4-FC₆H₄ | H | 2 | 88 |
| 4 | 2-Naphthyl | H | 4 | 82 |
| 5 | C₆H₅ | Phenyl | 12 | 75 |
Table 3: Ultrasound-Assisted Synthesis of 2-Amino-1,3-thiazoles [1]
| Entry | Ketone | Thiourea | Time (min) | Yield (%) |
| 1 | Acetophenone | Thiourea | 35 | 78 |
| 2 | 4-Methoxyacetophenone | Thiourea | 40 | 75 |
| 3 | 4-Nitroacetophenone | Thiourea | 115 | 20 |
| 4 | Acetophenone | N-Phenylthiourea | 60 | 65 |
Biological Relevance: Targeting Key Signaling Pathways
2-Aminothiazole derivatives have garnered significant attention in drug discovery due to their ability to modulate the activity of various key proteins involved in disease pathogenesis, particularly in cancer.[3][10][11] Many of these compounds function as kinase inhibitors, interfering with signaling cascades that control cell growth, proliferation, and survival.[2][12][13][14][15][16][17]
Kinase Inhibition
-
Cyclin-Dependent Kinases (CDKs): Several 2-aminothiazole-based compounds have been identified as potent inhibitors of CDKs, particularly CDK2.[14][15] By inhibiting CDKs, these molecules can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[18]
-
Aurora Kinases: Aurora kinases are crucial for mitotic progression, and their overexpression is common in many cancers.[12][16] 2-Aminothiazole derivatives have been developed as inhibitors of Aurora kinases A and B, leading to mitotic arrest and apoptosis in tumor cells.[12][16]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. 2-Aminothiazole-containing compounds have been shown to inhibit VEGFR-2, a key receptor in the angiogenesis signaling pathway, thereby cutting off the tumor's blood supply.[2][12]
Figure 3: Inhibition of key signaling pathways by 2-aminothiazole derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Beyond direct kinase inhibition, 2-aminothiazole derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle through various mechanisms.[18] This often involves the modulation of pro- and anti-apoptotic proteins and interference with the cellular machinery responsible for cell division.[18]
Figure 4: Impact of 2-aminothiazole derivatives on cancer cell processes.
Conclusion
The 2-aminothiazole scaffold continues to be a highly valuable structural motif in the development of new therapeutic agents. The synthetic methodologies for its construction are well-established and continue to evolve, with modern techniques offering significant improvements in efficiency and environmental friendliness. A thorough understanding of these synthetic routes, coupled with a deep knowledge of the biological pathways targeted by 2-aminothiazole derivatives, is crucial for the rational design and development of next-generation drugs. This guide provides a foundational resource for researchers in this exciting and impactful field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. jusst.org [jusst.org]
- 6. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjpbcs.com [rjpbcs.com]
- 10. mdpi.com [mdpi.com]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Physical and chemical properties of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine. Due to the limited availability of experimental data for this specific compound, this guide combines confirmed basic identifiers with predicted physicochemical properties. A generalized experimental protocol for its synthesis via the Hantzsch thiazole synthesis is detailed, alongside a conceptual workflow for its synthesis and characterization. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development, highlighting the characteristics of this particular 2-aminothiazole derivative.
Introduction
2-Aminothiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound this compound belongs to this versatile family, incorporating a 3,4-dimethylphenyl moiety and a methyl group on the thiazole ring. These substitutions are anticipated to influence its physicochemical properties and biological activity. This guide summarizes the known and predicted data for this compound to facilitate further research and application.
Core Properties
The fundamental identifiers for this compound have been established and are crucial for its accurate identification and sourcing.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 438215-91-9 | N/A |
| Molecular Formula | C₁₂H₁₄N₂S | N/A |
| Molecular Weight | 218.32 g/mol | N/A |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=C(N=C(S2)N)C)C | N/A |
Physicochemical Data (Predicted)
In the absence of experimentally determined data, the following physicochemical properties have been predicted using computational models. These values provide estimations that can guide experimental design.
| Property | Predicted Value | Prediction Method |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
| LogP | Not available | N/A |
Note: These values are computationally predicted and have not been experimentally verified. They should be used as estimates for experimental planning.
Experimental Protocols
General Synthesis via Hantzsch Thiazole Synthesis
This method involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, the likely precursors would be 1-(3,4-dimethylphenyl)propan-1-one, which would need to be halogenated at the α-position to yield 2-halo-1-(3,4-dimethylphenyl)propan-1-one, followed by reaction with thiourea.
Materials:
-
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other base for workup)
Procedure:
-
Dissolve 2-bromo-1-(3,4-dimethylphenyl)propan-1-one (1 equivalent) in ethanol in a round-bottom flask.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: Generalized workflow for the synthesis and characterization of the target compound.
Potential Biological Screening Cascade
Given the known biological activities of 2-aminothiazole derivatives, a new compound like this compound would typically undergo a series of in vitro and in vivo assays to determine its therapeutic potential.
Caption: Conceptual cascade for the biological screening of a novel 2-aminothiazole derivative.
Conclusion
This compound is a compound of interest within the broader family of biologically active 2-aminothiazoles. While specific experimental data on its properties are currently limited, this guide provides a foundational understanding based on its chemical structure and established synthetic methodologies. The provided predicted data and general protocols are intended to support and guide future experimental investigations into this promising molecule. Further research is necessary to elucidate its precise physicochemical characteristics and to explore its potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed two-step protocol for the synthesis of 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine. The methodology is based on the well-established Hantzsch thiazole synthesis, a versatile and widely used method for constructing the thiazole ring system.[1] The synthesis involves the initial α-bromination of a propiophenone derivative followed by a cyclocondensation reaction with thiourea. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active compounds.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Structure | Molar Mass ( g/mol ) | Stoichiometry |
|---|---|---|---|
| 1-(3,4-Dimethylphenyl)propan-1-one | C₁₁H₁₄O | 162.23 | 1.0 eq |
| Bromine | Br₂ | 159.81 | 1.0 eq |
| 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one | C₁₁H₁₃BrO | 241.13 | Intermediate |
| Thiourea | CH₄N₂S | 76.12 | 1.1 eq |
| This compound | C₁₂H₁₄N₂S | 218.32 | Product |
Table 2: Expected Physicochemical and Spectroscopic Properties of the Final Product Note: The following data are predictive and based on values reported for structurally similar 2-amino-4-aryl-5-methylthiazole derivatives, as specific experimental data for the target compound is not widely available.
| Property | Expected Value |
| Physical Appearance | Off-white to pale yellow solid |
| Melting Point (°C) | 140 - 160 |
| ¹H NMR (DMSO-d₆, δ ppm) | |
| Aromatic-H | 7.0 - 7.6 (m, 3H) |
| NH₂ | ~7.0 (s, 2H, exchangeable with D₂O) |
| Phenyl-CH₃ | ~2.2 (s, 6H) |
| Thiazole-CH₃ | ~2.3 (s, 3H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | |
| C=N (Thiazole C2) | 165 - 168 |
| Aromatic C-S (Thiazole C4) | 145 - 148 |
| Aromatic C-CH₃ (Thiazole C5) | 115 - 118 |
| Aromatic C (Phenyl) | 125 - 140 |
| Phenyl-CH₃ | 19 - 21 |
| Thiazole-CH₃ | 11 - 13 |
| Mass Spec (m/z) | [M+H]⁺ expected at 219.09 |
Experimental Protocols
Part 1: Synthesis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one (Intermediate)
This procedure describes the α-bromination of 1-(3,4-dimethylphenyl)propan-1-one.
Materials:
-
1-(3,4-Dimethylphenyl)propan-1-one
-
Bromine (Br₂)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a dropping funnel and reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-(3,4-dimethylphenyl)propan-1-one (1.0 eq) in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add bromine (1.0 eq) dropwise to the stirred solution. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-1-(3,4-dimethylphenyl)propan-1-one, which can be used in the next step without further purification.
Part 2: Synthesis of this compound (Hantzsch Thiazole Synthesis)
This procedure describes the cyclocondensation of the α-bromoketone intermediate with thiourea.
Materials:
-
Crude 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
-
Thiourea
-
Absolute Ethanol
-
Concentrated ammonium hydroxide or sodium carbonate solution
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask for vacuum filtration
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve the crude 2-bromo-1-(3,4-dimethylphenyl)propan-1-one (1.0 eq) in absolute ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water.
-
Neutralize the solution by adding concentrated ammonium hydroxide or a saturated sodium carbonate solution dropwise until the product precipitates completely (typically pH 8-9).
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.
-
Dry the purified product under vacuum. Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Visualizations
Caption: Overall two-step reaction pathway for the synthesis.
Caption: Experimental workflow from synthesis to final analysis.
References
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Assessment of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[1][2] Compounds incorporating this moiety have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][3][4] The cytotoxic activity of these derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[1] This document provides a detailed protocol for assessing the cytotoxicity of a specific 2-aminothiazole derivative, 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.[5][6][7] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6][8][9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[6][7][9]
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥95%)
-
Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (or 540-590 nm)[6][7]
-
Humidified incubator with 5% CO2 at 37°C
Preparation of Solutions
-
Complete Cell Culture Medium: Supplement the base medium with 10% FBS and 1% Penicillin-Streptomycin solution.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Filter sterilize the solution using a 0.22 µm filter and store at 4°C, protected from light.[9] This solution should be prepared fresh and is typically stable for a few weeks.[9]
MTT Assay Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line in complete cell culture medium in a T-75 flask until approximately 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete cell culture medium.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (untreated cells in medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Incubation:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.[10] During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 670 nm can be used to subtract background absorbance.[10]
-
Data Analysis
-
Calculation of Cell Viability:
-
The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
IC50 Determination:
-
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxic Activity of this compound on A549 Cells after 48h Treatment
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Control (0) | [Insert Value] | [Insert Value] | 100 |
| 0.1 | [Insert Value] | [Insert Value] | [Calculate Value] |
| 1 | [Insert Value] | [Insert Value] | [Calculate Value] |
| 10 | [Insert Value] | [Insert Value] | [Calculate Value] |
| 50 | [Insert Value] | [Insert Value] | [Calculate Value] |
| 100 | [Insert Value] | [Insert Value] | [Calculate Value] |
| IC50 (µM) | \multicolumn{3}{c | }{[Calculate from Dose-Response Curve]} |
Note: The values in this table are placeholders and should be replaced with experimental data.
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The principle and precautions of thiazole blue (MTT) colorimetry [yacooscience.com]
- 10. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Application of 2-Aminothiazole Derivatives in Kinase Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core structure of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for the design of potent and selective inhibitors. Derivatives of 2-aminothiazole have shown significant inhibitory activity against a range of kinases implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. This document provides detailed application notes and protocols for the use of 2-aminothiazole derivatives in various kinase inhibition assays, along with an overview of the relevant signaling pathways.
Key Kinase Targets for 2-Aminothiazole Derivatives
Several important kinase families are targeted by 2-aminothiazole derivatives. Understanding the role of these kinases in cellular signaling is crucial for interpreting inhibition data.
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[1][2][3][4][5]
-
Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) plays a critical role in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[6][7][8][9][10] Their inhibition can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells.
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[11][12][13][14][15] Dysregulation of Src signaling is common in many cancers.
-
Checkpoint Kinase 1 (CHK1): A key player in the DNA damage response (DDR) pathway, CHK1 activation leads to cell cycle arrest to allow for DNA repair.[16][17][18][19][20] Inhibiting CHK1 can sensitize cancer cells to DNA-damaging agents.
-
Casein Kinase 2 (CK2): This pleiotropic serine/threonine kinase is involved in a vast number of cellular processes, including cell growth, proliferation, and suppression of apoptosis.[21][22][23][24][25]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation.[26][27][28][29][30] Inhibition of VEGFR-2 can block tumor growth by cutting off its blood supply.
-
B-RAF: A serine/threonine-specific protein kinase that is a central component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[31][32][33][34][35] Mutations in the BRAF gene are found in a significant percentage of human cancers.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various 2-aminothiazole derivatives against their respective kinase targets, as reported in the literature.
Table 1: Inhibitory Activity of 2-Aminothiazole Derivatives against various Kinases
| Derivative Class | Kinase Target | IC50 (nM) | Assay Type | Reference |
| 2-acetamido-thiazolylthio acetic ester analogues | CDK2 | 1-10 | Not Specified | [6][26] |
| 2-aminophenyl-5-halothiazoles | Aurora A | 79 - 140 | Biochemical Assay | |
| Dasatinib (BMS-354825) | pan-Src | nanomolar to subnanomolar | Biochemical and Cellular Assays | [30] |
| Compound 8n | CHK1 | 4.25 ± 0.10 | Not Specified | [12] |
| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) | CK2α | 600 | Not Specified | [9] |
| Thiazole derivatives containing a phenyl sulfonyl group | B-RAFV600E | 23.1 ± 1.2 | Not Specified |
Experimental Protocols
Detailed protocols for common kinase inhibition assays are provided below. These are general guidelines and may require optimization for specific kinases, substrates, and inhibitors.
Protocol 1: ADP-Glo™ Kinase Assay
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Workflow of the ADP-Glo™ biochemical kinase assay.
dot
Caption: Workflow of the ADP-Glo™ biochemical kinase assay.
Materials:
-
Target kinase and its specific substrate
-
2-aminothiazole derivative (test inhibitor)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 2-aminothiazole derivative in DMSO. Further dilute in kinase reaction buffer to a 2X final concentration. Include a DMSO-only control (0% inhibition) and a known potent inhibitor or no-enzyme control (100% inhibition).
-
Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of the 2X inhibitor solution or control. b. Add 2.5 µL of a 2X solution of the kinase and its substrate prepared in kinase reaction buffer. c. Incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 5 µL of a 2X ATP solution (the final ATP concentration should ideally be at the Km for the specific kinase). e. Incubate for 60 minutes at room temperature.[36]
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[36][37][38][39][40] b. Incubate for 40 minutes at room temperature.[36][37][38] c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent signal.[36][37][38] d. Incubate for 30-60 minutes at room temperature.[36][37][38]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay
This assay format, such as LanthaScreen™, measures the phosphorylation of a fluorescently labeled substrate by a kinase.
Workflow of the TR-FRET biochemical kinase assay.
dot
Caption: Workflow of the TR-FRET biochemical kinase assay.
Materials:
-
Target kinase
-
Fluorescein- or GFP-labeled substrate
-
Terbium-labeled anti-phospho-substrate antibody
-
2-aminothiazole derivative (test inhibitor)
-
ATP
-
Kinase reaction buffer
-
TR-FRET dilution buffer
-
EDTA
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the 2-aminothiazole inhibitor. Prepare solutions of kinase, fluorescent substrate, and ATP in kinase reaction buffer.
-
Kinase Reaction: a. In a 384-well plate, add the inhibitor solution. b. Add the kinase solution. c. Initiate the reaction by adding the substrate and ATP solution. The final reaction volume is typically 10 µL. d. Incubate for 60 minutes at room temperature.[41][42][43]
-
Detection: a. Prepare a detection solution containing the terbium-labeled antibody and EDTA in TR-FRET dilution buffer. b. Add 10 µL of the detection solution to each well to stop the reaction.[43] c. Incubate for 30-60 minutes at room temperature.[41][42]
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Caliper Mobility Shift Kinase Assay
This microfluidic-based assay separates the phosphorylated product from the non-phosphorylated substrate based on differences in their electrophoretic mobility.
Workflow of the Caliper Mobility Shift biochemical kinase assay.
dot
Caption: Workflow of the Caliper Mobility Shift biochemical kinase assay.
Materials:
-
Target kinase
-
Fluorescently labeled peptide substrate
-
2-aminothiazole derivative (test inhibitor)
-
ATP and MgCl2
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 0.01% Triton, 0.5 mM EGTA)[44]
-
Stop buffer (e.g., 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA)[44]
-
384-well plates
-
Caliper LabChip® EZ Reader or similar microfluidic platform
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the 2-aminothiazole inhibitor in DMSO and then in assay buffer. Prepare a kinase mix and a substrate/ATP mix.
-
Kinase Reaction: a. Add 5 µL of the diluted inhibitor solution to the wells of a 384-well plate.[44] b. Add 10 µL of the enzyme mix.[44] c. Initiate the reaction by adding 10 µL of the substrate mix (containing peptide and ATP in 10 mM MgCl2).[44] d. Incubate the reaction at 28°C for a set time (e.g., 25 minutes).[44]
-
Stopping the Reaction: Add 25 µL of stop buffer to each well.[44]
-
Data Acquisition: Place the plate in the Caliper instrument. The instrument will aspirate the samples into the microfluidic chip, separate the substrate and product by electrophoresis, and detect the fluorescence of each.
-
Data Analysis: The instrument software calculates the percent conversion of substrate to product. Calculate the percent inhibition based on the controls and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the signaling pathways involving the key kinase targets of 2-aminothiazole derivatives.
CDK2/Cyclin E Signaling Pathway
dot
Caption: Simplified CDK2/Cyclin E signaling pathway for G1/S transition.
Aurora Kinase Signaling Pathway in Mitosis
dot
Caption: Role of Aurora kinases in mitosis and their inhibition.
Src Kinase Signaling Pathway
dot
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 8. rupress.org [rupress.org]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Src kinase modulates the apoptotic p53 pathway by altering HIPK2 localization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Apoptosis regulation by the tyrosine-protein kinase CSK [frontiersin.org]
- 13. Apoptosis Induced by Src-Family Tyrosine Kinase Inhibitors in Cultured Rat Cortical Cells | springermedizin.de [springermedizin.de]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CHEK1 - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 26. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 28. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. commerce.bio-rad.com [commerce.bio-rad.com]
- 30. assaygenie.com [assaygenie.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. cdn-links.lww.com [cdn-links.lww.com]
- 34. researchgate.net [researchgate.net]
- 35. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 36. benchchem.com [benchchem.com]
- 37. promega.com [promega.com]
- 38. promega.com [promega.com]
- 39. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 40. ADP-Glo™ Kinase Assay [promega.jp]
- 41. tools.thermofisher.com [tools.thermofisher.com]
- 42. documents.thermofisher.com [documents.thermofisher.com]
- 43. documents.thermofisher.com [documents.thermofisher.com]
- 44. Assay in Summary_ki [bindingdb.org]
High-Throughput Screening of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of compound libraries based on the 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine scaffold. Thiazole-containing compounds are a significant class in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This document outlines detailed protocols for identifying and characterizing the bioactivity of novel derivatives of this scaffold.
Introduction to this compound
The this compound core (PubChem CID: 4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine) represents a versatile backbone for the development of new therapeutic agents.[2] The thiazole ring is a privileged structure in drug discovery, and its derivatives have been shown to modulate various biological targets.[1][3] Depending on the substitutions, these compounds have exhibited potential as inhibitors of kinases like p38 MAP kinase and Aurora kinases, or as agents targeting tubulin polymerization.[4][5][6] The protocols described herein provide a framework for screening libraries of analogues to discover novel lead compounds.
Data Presentation: Biological Activity of Representative Thiazole Analogs
The following table summarizes the biological activity of various thiazole derivatives to provide a baseline for expected potencies and therapeutic applications.
| Compound Class | Target/Activity | Assay Type | Cell Line/System | IC50/MIC Range |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART) | Tubulin Polymerization | Antiproliferation | A375, PC-3, DU145 | 21 - 71 nM |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora Kinases A and B | Kinase Inhibition | N/A | 8.0 - 9.2 nM (Ki) |
| 4-phenyl-5-pyridyl-1,3-thiazole analogues | p38 MAP Kinase | Kinase Inhibition | THP-1 cells | Potent inhibition |
| Substituted phenylthiazol-2-amine derivatives | Antibacterial | Minimum Inhibitory Conc. | S. aureus | Comparable to Norfloxacin |
| 2-hydrazinyl-benzo[d]thiazole derivatives | Anticancer | Cell Viability | Cancer cell lines | Under investigation |
| N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazole-2-amine | Antimicrobial | Minimum Inhibitory Conc. | E. faecalis, S. aureus, S. typhimurium, C. albicans, C. krusei | Varies |
| Thiazole pyrimidine derivatives | Anticancer | Antiproliferative | A375, C32, DU145, MCF-7/WT | 10 - 30 µM |
Experimental Protocols
General High-Throughput Screening Workflow
The overall workflow for the high-throughput screening of a this compound library is depicted below. This process begins with the preparation of the compound library and culminates in the identification and confirmation of hit compounds.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine | C11H12N2S | CID 731878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of Novel Thiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] These compounds can induce cytotoxicity in cancer cells through various mechanisms, such as inhibiting key signaling pathways, inducing apoptosis, and disrupting cell cycle progression.[3][4] This document provides a comprehensive set of protocols for the in vitro evaluation of novel thiazole compounds for their anticancer activity, enabling researchers to obtain reliable and reproducible data for preclinical assessment.
Experimental Workflow
The overall workflow for evaluating the in-vitro anticancer activity of novel thiazole compounds is depicted below.
Caption: A flowchart illustrating the sequential experimental approach for assessing the anticancer properties of new thiazole compounds.
Data Presentation
Quantitative data from the conducted experiments should be summarized in the following tables for clear comparison and interpretation.
Table 1: Cytotoxicity of Thiazole Compounds on Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) after 48h |
| Thiazole-A | MCF-7 (Breast) | 15.2 ± 1.8 |
| Thiazole-A | A549 (Lung) | 22.5 ± 2.1 |
| Thiazole-B | MCF-7 (Breast) | 5.8 ± 0.7 |
| Thiazole-B | A549 (Lung) | 8.1 ± 0.9 |
| Doxorubicin (Control) | MCF-7 (Breast) | 1.2 ± 0.2 |
| Doxorubicin (Control) | A549 (Lung) | 1.9 ± 0.3 |
Table 2: Effect of Thiazole-B on Apoptosis in MCF-7 Cells (48h Treatment)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (Vehicle) | - | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| Thiazole-B | 5 | 15.8 ± 1.5 | 5.2 ± 0.6 | 21.0 ± 2.1 |
| Thiazole-B | 10 | 28.4 ± 2.9 | 12.7 ± 1.3 | 41.1 ± 4.2 |
Table 3: Cell Cycle Distribution in MCF-7 Cells Treated with Thiazole-B (24h)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | - | 55.2 ± 4.1 | 28.9 ± 3.2 | 15.9 ± 2.5 |
| Thiazole-B | 5 | 68.7 ± 5.3 | 15.1 ± 2.1 | 16.2 ± 2.8 |
| Thiazole-B | 10 | 75.3 ± 6.1 | 8.5 ± 1.5 | 16.2 ± 2.9 |
Table 4: Relative Protein Expression in MCF-7 Cells Treated with Thiazole-B (48h)
| Treatment | Concentration (µM) | Bax/Bcl-2 Ratio (Fold Change) | p53 (Fold Change) | p21 (Fold Change) |
| Control (Vehicle) | - | 1.0 | 1.0 | 1.0 |
| Thiazole-B | 5 | 2.8 | 2.1 | 1.8 |
| Thiazole-B | 10 | 4.5 | 3.7 | 3.2 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel thiazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of the thiazole compounds and a vehicle control (e.g., DMSO, final concentration <0.5%).[7] Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry. Healthy cells are negative for both Annexin V-FITC and PI, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells are positive for both.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[9]
-
Materials:
-
Protocol:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.[9]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[10] Incubate for at least 30 minutes on ice.[10]
-
Centrifuge the fixed cells and wash twice with PBS.[9]
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.[9]
-
Add 400 µL of Propidium Iodide solution and incubate for 5-10 minutes at room temperature.[9]
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events.[10]
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[11][12]
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against Bax, Bcl-2, p53, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Signaling Pathway
Thiazole derivatives often exert their anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain thiazole compounds.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bosterbio.com [bosterbio.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Testing 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-cancer potential of the novel compound 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine. The following protocols detail established methodologies for assessing its effects on cancer cell viability, apoptosis, and cell cycle progression.
Compound Preparation
A crucial first step is the proper preparation of the test compound to ensure accurate and reproducible results.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution with a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1]
Cell Viability Assay
The initial assessment of an anti-cancer compound involves determining its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[1][2][3]
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic drug).
-
MTT Incubation: After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.[1]
Data Presentation: Hypothetical IC50 Values
| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |
| MCF-7 (Breast Cancer) | 45.2 | 22.8 | 10.5 |
| A549 (Lung Cancer) | 62.1 | 35.4 | 18.2 |
| HeLa (Cervical Cancer) | 50.8 | 28.9 | 14.7 |
Apoptosis Assay
To determine if the compound induces programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay can be performed followed by flow cytometry analysis.[1][4][5]
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the compound at its predetermined IC50 concentration for 24 and 48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]
Data Presentation: Hypothetical Apoptosis Analysis
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control (24h) | 95.2 | 2.1 | 1.5 | 1.2 |
| Compound (IC50, 24h) | 60.5 | 25.3 | 10.1 | 4.1 |
| Vehicle Control (48h) | 94.8 | 2.5 | 1.6 | 1.1 |
| Compound (IC50, 48h) | 40.1 | 35.8 | 18.5 | 5.6 |
Cell Cycle Analysis
To investigate if the compound affects cell cycle progression, propidium iodide (PI) staining followed by flow cytometry is the standard method.[6][7][8][9]
Protocol 4: Cell Cycle Analysis by PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.[7]
-
Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[10]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[8][10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| Compound (IC50, 24h) | 45.2 | 25.8 | 29.0 |
Western Blot Analysis of Signaling Pathways
To explore the molecular mechanism of action, Western blotting can be used to analyze the expression of key proteins in relevant signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[11][12]
Protocol 5: Western Blot Analysis
-
Protein Extraction: Treat cells with the compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH) overnight at 4°C.[12]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[13]
Data Presentation: Hypothetical Densitometry Analysis
| Protein | Vehicle Control (Relative Intensity) | Compound (IC50, 24h) (Relative Intensity) |
| p-Akt/Akt | 1.00 | 0.45 |
| p-mTOR/mTOR | 1.00 | 0.38 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the anti-cancer effects of the compound.
Putative Signaling Pathway
Caption: Hypothesized inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. biocompare.com [biocompare.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. medium.com [medium.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Analytical Methods for the Purification and Characterization of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical methods used in the purification and characterization of thiazole derivatives. Thiazole-containing compounds are a significant class of heterocyclic compounds with a wide range of biological activities, making their accurate analysis crucial in drug discovery and development.
Purification of Thiazole Derivatives
Purification of newly synthesized thiazole derivatives is essential to remove impurities, starting materials, and by-products. Chromatographic techniques are the most common methods employed for this purpose.
Flash Column Chromatography
Flash column chromatography is a widely used technique for the routine purification of synthesized thiazole derivatives. The choice of solvent system is critical for achieving good separation.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., n-hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed, uniform bed.
-
Sample Loading: Dissolve the crude thiazole derivative in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, sample-adsorbed silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The specific gradient will depend on the polarity of the target compound.[1]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[1][2][3]
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified thiazole derivative.
Workflow for Flash Column Chromatography Purification
Caption: Workflow for the purification of thiazole derivatives using flash column chromatography.
High-Performance Liquid Chromatography (HPLC)
For analytical quantification and high-purity preparative separation, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique.
Experimental Protocol:
-
Sample Preparation: Dissolve the thiazole derivative in a suitable solvent, typically the mobile phase, and filter through a 0.22 µm syringe filter.
-
Mobile Phase Preparation: Prepare the mobile phase, which often consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[4] The exact composition can be delivered in an isocratic or gradient mode.
-
Chromatographic Conditions:
-
Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram. The retention time (tR) is a characteristic of the compound under the specific conditions.
Table 1: Example HPLC Conditions for Thiazole Derivatives
| Parameter | Condition 1 | Condition 2 |
| Column | ODS-2 Hypersil[6] | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)[4] |
| Mobile Phase | 0.05 M triethylammonium phosphate buffer in acetonitrile and methanol (120:280:600, v/v/v)[6] | A: 0.1% TFA in water; B: Acetonitrile (Gradient)[4] |
| Flow Rate | 1.2 mL/min[6] | 1.0 mL/min[4] |
| Detection | UV-diode-array at 335 nm[6] | UV at 240 nm[4] |
| Temperature | Room Temperature[6] | 30°C[4] |
Characterization of Thiazole Derivatives
Once purified, the structure and properties of the thiazole derivatives are elucidated using a combination of spectroscopic and analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural confirmation. Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques. Thiazole derivatives typically show abundant molecular ions.[7][8]
Experimental Protocol (General):
-
Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer. For ESI, the sample is typically dissolved in a suitable solvent and infused or injected via an HPLC system.
-
Ionization: Ionize the sample using the chosen method (e.g., EI or ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: Detect the ions and generate a mass spectrum.
Table 2: Common Mass Spectral Fragmentation Patterns of Thiazole Derivatives
| Compound Type | Key Fragmentation Pathways | Reference |
| General Thiazoles | Abundant molecular ion peak.[7][8] | [7][8] |
| 5-(4-alkylphenyl)-2-amino-thiazole | Loss of NHCN and CH=C=S.[9] | [9] |
| 1,2,3-Thiadiazoles | Loss of N₂ is a main fragmentation process.[10] | [10] |
Logical Relationship in Mass Spectrometry Analysis
Caption: Logical flow of mass spectrometry for thiazole derivative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR are routinely used.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified thiazole derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][11][12]
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to determine the structure.
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Thiazole Protons
| Proton | Chemical Shift Range (ppm) | Solvent | Reference |
| Thiazole-H5 | 6.22 - 7.50 | DMSO-d₆ | [13] |
| Thiazole-H | 7.30 | DMSO-d₆ | [14] |
| Thiazole-H | 7.15 | CDCl₃ | [1] |
Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Thiazole Carbons
| Carbon | Chemical Shift Range (ppm) | Solvent | Reference |
| Thiazole-C2 | 168.3 - 170.6 | Not Specified | [13] |
| Thiazole-C4 | 148.8 - 160.9 | Not Specified | [13] |
| Thiazole-C5 | 101.8 - 104.5 | Not Specified | [13] |
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure of a thiazole derivative, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol:
-
Crystal Growth: Grow high-quality single crystals of the compound, often by slow evaporation of a suitable solvent.[2][15]
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.[2]
-
Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[15]
Workflow for Single-Crystal X-ray Diffraction
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 5. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Synthesized Thiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological properties.[1] Thiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1][2] The emergence of antimicrobial resistance poses a significant global health threat, necessitating the development of novel and effective antimicrobial agents.[3][4] Thiazole-containing compounds represent a promising class of molecules in the search for new antimicrobial drugs.[5] This document provides detailed protocols for assessing the in vitro antimicrobial activity of newly synthesized thiazole compounds, covering initial screening to more detailed characterization of their inhibitory and bactericidal effects.
The following protocols are based on established methodologies recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and are widely used in antimicrobial susceptibility testing.[6][7][8]
Overall Experimental Workflow
The assessment of antimicrobial activity typically follows a stepwise approach, from initial screening to quantitative determination of inhibitory and lethal concentrations.
Caption: Workflow for assessing the antimicrobial activity of thiazole compounds.
Experimental Protocols
Preliminary Screening: Kirby-Bauer Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative technique used for preliminary screening of the antimicrobial activity of synthesized compounds.[9][10] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with a test microorganism.[9]
Materials and Reagents:
-
Synthesized thiazole compounds
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[9]
-
Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard[6]
-
Sterile swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Gentamicin)
-
Negative control disks (impregnated with solvent used to dissolve compounds)
-
Incubator
Protocol:
-
Inoculum Preparation: From a pure overnight culture of the test microorganism, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9][11]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.[12]
-
Disk Application: Allow the plate to dry for 3-5 minutes.[12] Using sterile forceps, place paper disks impregnated with a known concentration of the synthesized thiazole compounds onto the agar surface. Gently press the disks to ensure complete contact with the agar.[13] Also, place positive and negative control disks. Ensure disks are spaced at least 24 mm apart from center to center and 10-15 mm from the edge of the plate.[12][13]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[11]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[12] The size of the zone is proportional to the antimicrobial activity of the compound.
Quantitative Assessment: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.[14][15][16]
Materials and Reagents:
-
Synthesized thiazole compounds
-
Sterile 96-well microtiter plates[17]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microbial strains
-
Sterile saline solution
-
McFarland 0.5 turbidity standard
-
Positive control antibiotic (with known MIC)
-
Multichannel pipette
-
Incubator
Protocol:
-
Compound Preparation: Prepare a stock solution of each thiazole compound in a suitable solvent. Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.[14][17] Typically, 100 µL of broth is added to each well, and then 100 µL of the compound at twice the desired final concentration is added to the first well and serially diluted.[17]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[18]
-
Plate Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.[14] Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).[14]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[18]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.[14]
Determination of Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20] This assay helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) agents.
Materials and Reagents:
-
Results from the MIC assay
-
MHA plates
-
Sterile pipette tips and pipettes
-
Incubator
Protocol:
-
Subculturing: Following the MIC determination, take a 10-100 µL aliquot from the wells of the microtiter plate that showed no visible growth (i.e., at and above the MIC).[20]
-
Plating: Spread the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[19][21] An agent is considered bactericidal if the MBC is no more than four times the MIC.[20]
Dynamic Interaction Assessment: Time-Kill Kinetics Assay
The time-kill kinetics assay provides information on the rate at which an antimicrobial agent kills a bacterium over time.[22][23]
Materials and Reagents:
-
Synthesized thiazole compounds
-
Test microbial strains
-
Growth medium (e.g., CAMHB)
-
Sterile tubes or flasks
-
Shaking incubator
-
Sterile saline for dilutions
-
MHA plates
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Exposure to Compound: Add the synthesized thiazole compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) to the bacterial suspensions.[24] Include a growth control without any compound.
-
Incubation and Sampling: Incubate the cultures in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.[25]
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto MHA plates to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the thiazole compound and the control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[22]
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Compounds
| Compound ID | Test Microorganism | MIC (µg/mL) | Positive Control (Drug) | MIC (µg/mL) |
| Thiazole-001 | S. aureus ATCC 25923 | Ciprofloxacin | ||
| Thiazole-001 | E. coli ATCC 25922 | Ciprofloxacin | ||
| Thiazole-002 | S. aureus ATCC 25923 | Ciprofloxacin | ||
| Thiazole-002 | E. coli ATCC 25922 | Ciprofloxacin |
Table 2: Minimum Bactericidal Concentration (MBC) of Thiazole Compounds
| Compound ID | Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Thiazole-001 | S. aureus ATCC 25923 | ||||
| Thiazole-001 | E. coli ATCC 25922 | ||||
| Thiazole-002 | S. aureus ATCC 25923 | ||||
| Thiazole-002 | E. coli ATCC 25922 |
Visualization of Key Processes
Visual representations of experimental workflows and potential mechanisms of action can aid in understanding the assessment process.
Caption: Workflow for MIC determination using the broth microdilution method.
A hypothetical signaling pathway that could be targeted by thiazole compounds is the bacterial cell wall synthesis pathway. Some thiazole derivatives have been reported to inhibit enzymes involved in this process, such as MurB.[2]
Caption: Hypothetical inhibition of the MurB enzyme by a thiazole compound.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. apec.org [apec.org]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. MIC determination by broth microdilution. [bio-protocol.org]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 21. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. emerypharma.com [emerypharma.com]
- 23. nelsonlabs.com [nelsonlabs.com]
- 24. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 25. actascientific.com [actascientific.com]
Application Notes and Protocols for In Vivo Efficacy Testing of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed experimental designs for evaluating the in vivo efficacy of the novel compound 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine. The thiazole moiety is a key structural feature in numerous compounds with a wide range of biological activities. Given the lack of specific data for this particular compound, we present protocols for two potential and common therapeutic applications for thiazole derivatives: oncology and anti-inflammatory therapy. These protocols are intended to serve as a comprehensive guide for researchers initiating preclinical studies with this compound.
Part 1: In Vivo Efficacy Evaluation in an Oncology Setting
Application Notes
Thiazole-containing compounds have been investigated as potent anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[1][2] This section outlines an experimental design to assess the anti-tumor efficacy of this compound using a human tumor xenograft model in immunocompromised mice. This model is a standard in preclinical oncology for evaluating the potential of novel therapeutic agents.[3] The protocol is designed to determine the dose-dependent effects of the compound on tumor growth and to assess its overall tolerability in the animal model. A key pathway often dysregulated in cancer and a potential target for such compounds is the PI3K/Akt/mTOR signaling cascade, which plays a crucial role in cell growth, proliferation, and survival.[1][2][4]
Key Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that promotes cell growth and proliferation.[2] Its aberrant activation is a common feature in many cancers, making it an attractive target for novel cancer therapeutics.[1]
References
Formulation of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine for biological assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2] These compounds have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The specific compound, 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine, belongs to this versatile family. Its structural features, including the substituted phenyl ring and the 2-aminothiazole core, suggest potential for biological activity, possibly through interactions with various cellular targets.[5]
This document provides detailed application notes and protocols for the formulation and evaluation of this compound in common biological assays. The provided methodologies are based on established practices for similar small molecule thiazole derivatives and are intended to serve as a comprehensive guide for researchers.
Compound Profile
While specific experimental data for this compound is not extensively available in the public domain, a profile can be constructed based on its chemical structure and data from analogous compounds.
| Property | Value / Predicted Value | Source / Method |
| Molecular Formula | C12H14N2S | |
| Molecular Weight | 218.32 g/mol | |
| Appearance | White to light yellow solid (Predicted) | [6] |
| Aqueous Solubility | < 0.1 mg/mL at 25°C (Predicted) | [7] |
| LogP (Partition Coefficient) | 2.5 - 3.5 (Predicted) | Computational Modeling |
| pKa | Amine group: ~5-7 (Predicted) | |
| Storage | Store at -20°C, protect from light and moisture | General laboratory practice |
Formulation for Biological Assays
Due to the predicted low aqueous solubility of this compound, proper formulation is critical for obtaining reliable and reproducible results in biological assays.
Stock Solution Preparation
Objective: To prepare a high-concentration stock solution for serial dilution in aqueous assay media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Accurately weigh a precise amount of the compound (e.g., 5 mg).
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity or artifacts.
Caption: Workflow for preparing a DMSO stock solution.
Experimental Protocols
The following are detailed protocols for representative biological assays where thiazole derivatives have shown activity.
In Vitro Kinase Inhibition Assay (Example: ROCK II)
Some thiazole derivatives have been identified as potent kinase inhibitors, such as ROCK II inhibitors.[5]
Objective: To determine the in vitro inhibitory activity of the test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., ROCK II)
-
Kinase-specific substrate and ATP
-
Kinase assay buffer
-
Test compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Fasudil for ROCK II)
-
384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
Further dilute the compound and controls in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be constant across all wells.
-
Add the diluted compounds and controls to the wells of the 384-well plate.
-
Add the kinase enzyme to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for the recommended reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using an appropriate detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Potential inhibition of a kinase signaling pathway.
In Vitro Anticancer Cell Viability Assay (MTT Assay)
Thiazole derivatives have been investigated for their antiproliferative effects on various cancer cell lines.[8]
Objective: To assess the cytotoxic or cytostatic effect of the test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
Positive control cytotoxic drug (e.g., Doxorubicin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in a complete cell culture medium from the DMSO stock.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound, DMSO vehicle control, and positive control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
Caption: General workflow for an MTT-based cell viability assay.
Data Interpretation and Presentation
All quantitative data should be presented clearly to allow for easy interpretation and comparison.
Table 1: Hypothetical Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) |
| This compound | ROCK II | 150 |
| Positive Control (Fasudil) | ROCK II | 50 |
Table 2: Hypothetical Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) after 72h |
| This compound | MCF-7 | 5.2 |
| This compound | A549 | 8.9 |
| Positive Control (Doxorubicin) | MCF-7 | 0.1 |
| Positive Control (Doxorubicin) | A549 | 0.3 |
Conclusion
The provided application notes and protocols offer a foundational framework for the formulation and biological evaluation of this compound. Given the rich history of thiazole derivatives in drug discovery, this compound represents a promising candidate for further investigation. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data, thereby enabling a thorough assessment of its therapeutic potential. Researchers should, however, optimize these protocols based on their specific experimental setup and the observed properties of the compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole (883265-06-3) for sale [vulcanchem.com]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The low aqueous solubility of this compound stems from its chemical structure. The presence of the lipophilic (water-fearing) 3,4-dimethylphenyl group and the overall aromatic nature of the molecule contribute to its hydrophobicity.[1] Such planar aromatic structures can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate and dissolve the compound.
Q2: What is the first and most critical step to take when encountering solubility issues with this compound?
A2: The initial and most crucial step is to determine the compound's pKa to understand its ionization behavior. Since the molecule contains a basic amine group, its solubility will be highly dependent on the pH of the aqueous buffer.[2] Lowering the pH is expected to protonate the amine, thereby increasing its polarity and aqueous solubility.[2][3] Therefore, a systematic evaluation of solubility across a range of pH values is recommended as the primary step.
Q3: I dissolved the compound in DMSO, but it precipitated upon dilution into my aqueous buffer. What is happening and how can I fix it?
A3: This common phenomenon is known as "fall-out" or precipitation upon dilution.[4] It occurs because the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small amount of the organic co-solvent (DMSO) present.
Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to reduce the final working concentration of the compound to a level that is below its solubility limit in the final buffer composition.[4]
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, typically below 0.5% (v/v), to minimize potential cellular toxicity or assay interference.[1][5]
-
Use a Co-solvent System: Instead of diluting directly from a pure DMSO stock, consider preparing an intermediate dilution in a mixture of DMSO and another water-miscible solvent like ethanol or PEG 400 before the final dilution into the aqueous buffer.[1][6]
-
Employ Serial Dilutions: Performing a series of smaller, gradual dilutions can sometimes prevent the compound from crashing out of solution, as the solvent composition changes less drastically at each step.[1]
Q4: Can using different types of aqueous buffers affect the solubility of the compound?
A4: Yes, the composition of the aqueous buffer can influence solubility. Beyond pH, the ionic strength and the presence of specific ions can affect the solubility of small molecules. It is advisable to test the solubility in the specific buffer system that will be used for the experiment (e.g., PBS, TRIS, HEPES).
Q5: Are there more advanced techniques if pH adjustment and co-solvents are insufficient?
A5: Absolutely. If basic methods fail, several advanced formulation strategies can be employed to significantly enhance the aqueous solubility of this compound. These include:
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic compound within a cyclodextrin molecule, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can dramatically increase its apparent water solubility.[7][8][9][10]
-
Solid Dispersions: Creating a solid dispersion involves dispersing the compound in a hydrophilic polymer matrix (e.g., PVP K30, PEGs).[11][12][13][14][15] This can result in an amorphous form of the compound, which typically has a higher dissolution rate and apparent solubility compared to its crystalline form.[2]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[6][16]
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area-to-volume ratio of the compound, which can lead to an enhanced dissolution rate.[6][16][17]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer. | High hydrophobicity and crystal lattice energy of the compound. | 1. Systematically evaluate solubility at different pH values to protonate the amine group.[2][] 2. Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and dilute it into the aqueous buffer.[4] |
| Precipitation occurs upon dilution of DMSO stock into aqueous buffer. | The final concentration of the compound exceeds its aqueous solubility limit. | 1. Decrease the final working concentration of the compound.[4] 2. Maintain the final DMSO concentration below 0.5% (v/v).[1] 3. Employ a gradual serial dilution method.[1] 4. Consider using a co-solvent system (e.g., DMSO/PEG 400).[6][19] |
| Inconsistent results in biological assays. | Incomplete dissolution or precipitation of the compound in the assay wells, leading to variable effective concentrations. | 1. Visually confirm the complete dissolution of the compound in the final assay medium. 2. Prepare fresh dilutions for each experiment.[1] 3. Utilize a solubility enhancement technique like cyclodextrin complexation or solid dispersion to ensure consistent solubility.[7][11][12] |
| Need for a higher soluble concentration for in vivo studies. | The required dose cannot be achieved in a suitable vehicle volume due to low solubility. | 1. Explore advanced formulation strategies such as complexation with cyclodextrins (e.g., HP-β-CD).[7][8][9] 2. Develop a solid dispersion formulation.[13][14][15] 3. Consider lipid-based formulations if appropriate for the route of administration.[6][20] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Selection: Determine the desired molar ratio of the compound to 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 or 1:2 ratio is a common starting point.
-
Initial Mixing: Accurately weigh the HP-β-CD and place it in a mortar.
-
Compound Dissolution: Dissolve the accurately weighed this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Kneading: Slowly add the compound solution dropwise to the HP-β-CD powder in the mortar while continuously triturating with a pestle to form a uniform, thick paste. Continue this process for 30-60 minutes.[4]
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry under vacuum at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Final Product: The resulting dry powder is the inclusion complex, which can be directly dissolved in aqueous buffers for solubility testing.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Component Dissolution: Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30 or PEG 6000) in a common volatile organic solvent (e.g., ethanol or methanol).[13]
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature.[2]
-
Final Product: The resulting solid film is the solid dispersion. This can be further processed by pulverizing and sieving.
-
Solubility Assessment: Evaluate the dissolution rate and apparent solubility of the solid dispersion in the desired aqueous buffer and compare it to the unformulated compound.
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies
| Method | Principle | Typical Fold Increase in Solubility | Advantages | Considerations |
| pH Adjustment | Protonation of the amine group increases polarity.[2][3] | 2-50x (highly compound dependent) | Simple, cost-effective, and easy to implement.[] | The required pH may not be compatible with the experimental system (e.g., cell viability). |
| Co-solvents | Reduces the polarity of the aqueous medium.[19][21] | 10-100x | Effective for a wide range of hydrophobic compounds. | The organic solvent may interfere with the assay or cause toxicity.[5] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[7][8][9] | 10-1000x | Can significantly increase solubility and stability; generally low toxicity.[9] | Requires formulation development; the complex may have different biological activity. |
| Solid Dispersion | Disperses the compound in a hydrophilic polymer matrix, often in an amorphous state.[11][12][13] | 10-500x | Enhances both dissolution rate and apparent solubility.[15] | Requires formulation expertise and specialized equipment. |
Visualizations
Caption: A decision-making workflow for selecting an appropriate solubility enhancement strategy.
Caption: A diagram illustrating the mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. coastalchem.com [coastalchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jopcr.com [jopcr.com]
- 15. japer.in [japer.in]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. researchgate.net [researchgate.net]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Optimization of Hantzsch Thiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to form a thiazole ring. The reaction proceeds through a multi-step pathway that includes an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to yield the final thiazole product.
Q2: What are the typical starting materials for this synthesis?
The core reactants are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea). Variations of the synthesis can utilize substituted α-haloketones and a wide range of thioamides or thioureas to produce diverse thiazole derivatives.
Q3: What are the primary advantages of the Hantzsch synthesis?
The Hantzsch synthesis is widely used due to its simplicity, generally high yields, and the use of readily available starting materials. The reaction is versatile and can be adapted to produce a wide array of substituted thiazoles, which are important scaffolds in medicinal chemistry.
Q4: Are there any significant drawbacks or challenges associated with this method?
While generally robust, the traditional Hantzsch synthesis can sometimes be limited by the use of toxic α-haloketones. Other challenges that researchers may encounter include side product formation, the need for harsh reaction conditions in some cases, and potential difficulties in product purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Hantzsch thiazole synthesis in a question-and-answer format.
Q5: My reaction is resulting in a low yield. What are the common causes and how can I address them?
Low yields in the Hantzsch synthesis can stem from several factors. Key areas to investigate include the purity of your reactants, the chosen reaction conditions, and the possibility of competing side reactions.
-
Reactant Purity: Ensure the α-haloketone and thioamide are of high purity, as impurities can lead to undesired side reactions. The stability of the thioamide, particularly under acidic conditions, can also be a crucial factor.
-
Solvent Choice: The solvent plays a significant role in reaction rate and yield. It is advisable to perform small-scale solvent screening to identify the optimal choice for your specific substrates.
-
Temperature and Reaction Time: Both conventional heating and microwave irradiation can be employed. While conventional heating may require several hours at reflux, microwave-assisted synthesis can often shorten reaction times to minutes at temperatures around 90-130°C. Optimization of both temperature and time is critical.
-
pH Control: In syntheses involving N-monosubstituted thioureas, the pH of the reaction medium can influence the regioselectivity and overall yield. Neutral solvents typically favor the formation of 2-(N-substituted amino)thiazoles, while acidic conditions can lead to a mixture of isomers.
Q6: I am observing significant side products. What are they and how can they be minimized?
The formation of byproducts is a common issue. One of the main side reactions is the self-condensation of the α-haloketone. To minimize this, a slight excess of the thioamide can be used. Another potential issue is the formation of isomeric products. For instance, with N-monosubstituted thioureas, both 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed, especially under acidic conditions. Careful control of the reaction's pH is crucial for directing the synthesis towards the desired product.
Q7: My reaction appears to be incomplete, with starting material still present after a prolonged period. What could be the problem?
An incomplete reaction can be due to several factors:
-
Insufficient Temperature: The reaction may require higher temperatures to proceed to completion. Consider increasing the temperature or switching to microwave irradiation for more efficient heating.
-
Catalyst Deactivation (if applicable): If you are using a catalyst, it may have been poisoned or deactivated. Ensure all reactants and solvents are free from impurities that could interfere with the catalyst.
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature. Experiment with different solvents to improve solubility.
Q8: I am struggling with the isolation and purification of my thiazole product. What are some effective methods?
The thiazole product is often poorly soluble in water and can be precipitated from the reaction mixture. A common workup procedure involves cooling the reaction mixture and then pouring it into a solution of a weak base, such as 5% sodium carbonate, to neutralize any acid formed and precipitate the product. The crude product can then be collected by filtration, washed with water, and further purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Comparison of Conventional Heating vs. Ultrasonic Irradiation for the Synthesis of Hantzsch Thiazole Derivatives
| Entry | Substituted Benzaldehyde | Method | Reaction Time (h) | Yield (%) |
| 1 | 4-OCH₃-C₆H₄ | Conventional Heating | 2.5 | 85 |
| Ultrasonic Irradiation | 1.5 | 87 | ||
| 2 | 4-Cl-C₆H₄ | Conventional Heating | 3.0 | 86 |
| Ultrasonic Irradiation | 2.0 | 87 | ||
| 3 | 4-NO₂-C₆H₄ | Conventional Heating | 3.5 | 88 |
| Ultrasonic Irradiation | 2.0 | 90 | ||
| 4 | 2,3-(OH)₂-C₆H₃ | Conventional Heating | 2.0 | 80 |
| Ultrasonic Irradiation | 1.5 | 82 |
Data adapted from a study on the one-pot synthesis of Hantzsch thiazole derivatives.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
-
Combine the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and the thioamide (e.g., thiourea, 7.5 mmol) in a suitable reaction vessel.
-
Add a solvent, such as methanol (5 mL), and a stir bar.
-
Heat the mixture with stirring on a hot plate to approximately 100°C for 30 minutes.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 5% sodium carbonate solution (20 mL) and swirl to mix.
-
Collect the precipitated product by filtration through a Buchner funnel.
-
Wash the filter cake with water and allow the solid to air dry.
-
Characterize the product after determining the mass and percent yield.
Protocol 2: Ultrasound-Assisted, One-Pot Synthesis of Hantzsch Thiazole Derivatives
-
In a reaction vessel, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (15 mol%) as a catalyst.
-
Add a solvent mixture of ethanol/water (1:1, 5 mL).
-
Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid catalyst.
-
Evaporate the solvent from the filtrate under vacuum to obtain the crude product.
-
Dry the resulting product in an oven at 60°C.
Mandatory Visualizations
Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Caption: Troubleshooting workflow for addressing low reaction yields.
Troubleshooting guide for the synthesis of 2-aminothiazole derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-aminothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazole derivatives?
A1: The most widely used and classical method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3][4][5] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1][4][6]
Q2: My Hantzsch thiazole synthesis is resulting in a low or no product yield. What are the potential causes and solutions?
A2: Low or no product yield is a common issue. Several factors could be responsible. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include the quality of starting materials, reaction conditions (solvent, temperature), and the potential need for a catalyst.[7]
Q3: I am observing significant impurity formation in my reaction. How can I minimize side products?
A3: The formation of impurities can often be attributed to reaction temperature, reaction time, or the pH of the reaction mixture.[7] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time to prevent the formation of degradation products.[1][7] Adjusting the pH can also improve regioselectivity in some variations of the Hantzsch synthesis.[7]
Q4: What are some "greener" or more environmentally friendly approaches to synthesizing 2-aminothiazole derivatives?
A4: Several eco-friendly methods have been developed to address the environmental impact of chemical syntheses. For 2-aminothiazole derivatives, these include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, utilizing solvent-free grinding methods, and microwave-assisted synthesis, which can reduce energy consumption and reaction times.[7][8]
Q5: How can I purify my 2-aminothiazole derivative effectively?
A5: Purification can be challenging, especially if the product is highly soluble in the reaction solvent or if a complex mixture of products is formed.[7] Common purification techniques include recrystallization from a suitable solvent like ethanol.[1] In some cases, precipitation of the product by adding a non-solvent or by cooling the reaction mixture can be effective.[7] For persistent impurities, column chromatography is a powerful purification method.[1][9] A specific method for purifying 2-aminothiazole involves its reaction with sulfur dioxide to form a relatively insoluble compound that can be separated by precipitation and filtration.[10]
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of 2-aminothiazole derivatives.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution | Citation |
| Poor Quality of Starting Materials | Ensure the purity of the α-haloketone and thiourea/thioamide. Impurities in starting materials can lead to side reactions or inhibit the main reaction. | [7] |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. While the core reaction is a 1:1 condensation, using a slight excess of the thioamide can sometimes be beneficial. | [6][7] |
| Inappropriate Solvent | The choice of solvent is critical. Screen different solvents such as ethanol, methanol, or water. Ethanol is a commonly used solvent for this reaction. | [1][7] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Refluxing the reaction mixture is a common practice. Microwave heating can also be an effective way to improve yields and reduce reaction times. | [7][8] |
| Ineffective or No Catalyst | The reaction can be slow without a catalyst. Consider introducing an acidic or basic catalyst. Phase-transfer catalysts have also been shown to be beneficial. | [7] |
| Atmospheric Moisture | If your reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | [7] |
Issue 2: Formation of Impurities or Side Products
| Possible Cause | Suggested Solution | Citation |
| Reaction Temperature Too High or Reaction Time Too Long | Monitor the reaction progress closely using TLC to determine the optimal reaction time and prevent the formation of degradation products. | [1][7] |
| Incorrect pH of the Reaction Mixture | Adjust the pH of the reaction. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions. | [7] |
| Presence of Reactive Functional Groups | Protect sensitive functional groups on your starting materials before the condensation reaction to prevent unwanted side reactions. | [7] |
Issue 3: Difficult Product Isolation/Purification
| Possible Cause | Suggested Solution | Citation |
| Product is Highly Soluble in the Reaction Solvent | After the reaction is complete, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture. | [7] |
| Formation of a Complex Mixture of Products | If the crude product is a complex mixture, purification by column chromatography is often necessary. | [1][9] |
| Catalyst is Difficult to Remove | Consider using a heterogeneous or polymer-supported catalyst that can be easily filtered off at the end of the reaction. | [9] |
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis
This is a generalized protocol and may require optimization for specific substrates.
-
Reactant Preparation : Dissolve the α-haloketone (1 equivalent) in a suitable solvent, such as ethanol.[1]
-
Addition of Thioamide/Thiourea : Slowly add the thioamide or substituted thiourea (1 to 1.5 equivalents) to the solution.[1][6]
-
Reaction Conditions : Reflux the reaction mixture for a specified time.[1] The progress of the reaction should be monitored by TLC.[1]
-
Work-up : After completion, pour the reaction mixture into ice-cold water.[1] If a precipitate forms, it can be collected by filtration. Otherwise, the product may need to be extracted with an organic solvent like ethyl acetate.[1]
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]
Data Presentation
Table 1: Typical Reaction Conditions and Yields for Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide/Thiourea | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Citation |
| 2-Bromoacetophenone | Thiourea | Ethanol | None | Reflux | 0.5 | 99 | [6] |
| Substituted Acetophenones | Thiourea | Ethanol | NEt3 / I2 | Reflux | Not specified | Excellent | [11] |
| Acetophenone | Thiourea | Ethanol | Ca/4-MePy-IL@ZY-Fe3O4 | 80 | 0.42 | High | [12] |
| Methyl Ketones | Thioureas | Not specified | N-Bromosuccinimide | Ultrasound | 0.58 - 1.9 | 20-78 | [11] |
Visualizations
Caption: Troubleshooting workflow for 2-aminothiazole synthesis.
Caption: Hantzsch thiazole synthesis reaction mechanism.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 9. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 10. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
How to minimize byproducts in 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine, focusing on the minimization of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1] For the target molecule, the specific reactants are 1-(3,4-dimethylphenyl)-2-halopropan-1-one and thiourea.
Q2: What are the primary byproducts I should be aware of during this synthesis?
A2: Byproducts can arise from several sources:
-
Unreacted Starting Materials: Residual α-haloketone and thiourea are common impurities.
-
Isomeric Byproducts: Although less common with unsubstituted thiourea, under certain conditions, particularly acidic ones, the formation of isomeric thiazole derivatives can occur.[3]
-
Side-Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or dehalogenation, especially under basic conditions or prolonged heating.[4]
-
Over-alkylation: The product, being a nucleophilic amine, can potentially react with the α-haloketone starting material, leading to dimeric or polymeric impurities, though this is less common under optimized conditions.
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[5] By periodically sampling the reaction mixture and running a TLC, you can determine the optimal time to stop the reaction, thus preventing the formation of degradation products or other byproducts that may result from prolonged reaction times or excessive heating.
Q4: Are there greener or more environmentally friendly approaches to this synthesis?
A4: Yes, several greener methods have been developed for the Hantzsch synthesis. These include using water as a solvent, employing reusable catalysts, and utilizing microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption.[5][6] Solvent-free reaction conditions have also proven effective and can simplify product isolation.[7]
Q5: My final product has a low melting point and a broad melting range. What is the likely cause?
A5: A depressed and broad melting point is a classic indication of impurities. The presence of unreacted starting materials, byproducts, or residual solvent can disrupt the crystal lattice of your compound, leading to a lower melting point. Further purification steps, such as recrystallization or column chromatography, are recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive α-haloketone (e.g., degraded by hydrolysis).2. Suboptimal reaction temperature or time.3. Incorrect stoichiometry of reactants.4. Inappropriate solvent choice. | 1. Use freshly prepared or purified α-haloketone.2. Optimize the temperature (reflux is common) and monitor the reaction by TLC to determine the ideal duration.[5]3. A slight excess of thiourea (e.g., 1.1-1.5 equivalents) is often beneficial.[1]4. Ethanol is a commonly used and effective solvent. Methanol or DMF can also be considered. |
| Formation of Multiple Byproducts (Observed on TLC) | 1. Reaction temperature is too high or reaction time is too long.2. Incorrect pH of the reaction mixture.3. Presence of reactive impurities in starting materials. | 1. Reduce the reaction temperature and use TLC to determine the point of maximum product formation before significant byproduct accumulation.[5]2. For the reaction with thiourea, neutral to slightly acidic conditions are generally preferred. Adjusting the pH can sometimes improve selectivity.[3]3. Ensure the purity of the starting α-haloketone and thiourea. |
| Product is Difficult to Purify | 1. Product is soluble in the reaction solvent, making isolation difficult.2. Byproducts have similar polarity to the desired product, leading to co-elution in chromatography. | 1. After the reaction, try precipitating the product by adding a non-solvent (like water) or by cooling the reaction mixture in an ice bath.[1]2. For column chromatography, experiment with different solvent systems to achieve better separation. A final recrystallization step after chromatography can remove trace impurities. |
| Reaction is Not Reproducible | 1. Variability in the quality of reagents.2. Atmospheric moisture affecting the reaction. | 1. Use reagents from the same batch or ensure consistent purity for each run.2. If reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
Experimental Protocols
Protocol 1: Standard Hantzsch Thiazole Synthesis
This protocol is a standard method for the synthesis of this compound.
Materials:
-
1-(3,4-dimethylphenyl)-2-chloropropan-1-one (1 equivalent)
-
Thiourea (1.2 equivalents)
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3,4-dimethylphenyl)-2-chloropropan-1-one in anhydrous ethanol.
-
Add thiourea to the solution.
-
Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure this compound.
Protocol 2: Purification by Column Chromatography
If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Hantzsch Synthesis Workflow
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 7. Thiazole synthesis [organic-chemistry.org]
Stability testing of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine in different solvents
Technical Support Center: Stability of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of this compound in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
Q2: What are the optimal storage conditions for solutions of this compound?
A2: For maximum stability, stock solutions should be divided into small, single-use aliquots to prevent multiple freeze-thaw cycles.[1] Recommended storage conditions are:
It is also advisable to protect the solutions from light, as thiazole-containing compounds can be susceptible to photodegradation.[2] If the compound is sensitive to oxygen, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.[1]
Q3: How can I determine the stability of this compound in a specific solvent?
A3: A stability study using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is the most reliable way to assess the stability of the compound in your chosen solvent.[1][3] This involves analyzing the purity of the solution at different time points and under various storage conditions. A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation.
Q4: What are the potential degradation pathways for this molecule?
A4: Based on the structure, which includes a thiazole ring and an amine group, potential degradation pathways include:
-
Hydrolysis: The thiazole ring or the amine group could be susceptible to hydrolysis under acidic or basic conditions.[4]
-
Oxidation: The amine group and the sulfur atom in the thiazole ring are potential sites for oxidation.[4][5] This can be accelerated by exposure to air and light.
-
Photodegradation: Thiazole-containing compounds can undergo unique photodegradation pathways, sometimes involving reaction with singlet oxygen, leading to rearrangement of the ring structure.[2]
Troubleshooting Guide
Q5: I observe a precipitate in my stock solution after thawing. What should I do?
A5:
-
Possible Cause: The compound may have low solubility at lower temperatures, or the solvent may have absorbed moisture, reducing its solvating power.[1]
-
Recommended Solution:
-
Gently warm the vial to room temperature.
-
Vortex or sonicate the solution to attempt to redissolve the precipitate.
-
Ensure the compound is fully dissolved before use in your experiment.
-
For future stock preparations, consider using a higher grade of anhydrous solvent.[1]
-
Q6: My experimental results are inconsistent, even when using the same batch of the compound.
A6:
-
Possible Cause: This could be due to the degradation of the compound in your stock solution, leading to a lower effective concentration and the presence of potentially interfering degradation products. Improper storage and handling, such as repeated freeze-thaw cycles, can accelerate degradation.[1]
-
Recommended Solution:
-
Prepare a fresh stock solution from the solid compound.
-
Perform an analysis (e.g., HPLC) to confirm the purity of both the old and new stock solutions.
-
Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1]
-
Q7: I see new peaks in my HPLC or LC-MS analysis of an aged solution. What does this mean?
A7:
-
Possible Cause: The appearance of new peaks that were not present in the initial analysis of the fresh solution is a strong indicator that the compound is degrading over time.[6]
-
Recommended Solution:
-
These new peaks represent degradation products. A forced degradation study can help in identifying the conditions that lead to their formation.[7]
-
If the purity of your stock solution has significantly decreased, it is recommended to discard it and prepare a fresh solution for your experiments.
-
Q8: The color of my stock solution has changed over time. Is it still usable?
A8:
-
Possible Cause: A change in color often indicates chemical degradation, such as oxidation.[1]
-
Recommended Solution:
-
It is highly recommended to discard the solution.
-
When preparing a new stock solution, consider degassing the solvent and storing the aliquots under an inert gas like argon or nitrogen to prevent oxidation.[1]
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Transfer the powder to a sterile, appropriate-sized volumetric flask.
-
Add a small amount of the chosen high-purity, anhydrous solvent (e.g., DMSO) to dissolve the compound.
-
Once fully dissolved, add the solvent to the final volume mark.
-
Mix the solution thoroughly by inversion.
-
Filter the solution through a 0.2 µm syringe filter if it is to be used in sterile applications like cell culture.[1]
-
Dispense the stock solution into small, single-use, light-protecting aliquots.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the appropriate temperature (-20°C for short-term or -80°C for long-term storage).[1]
Protocol 2: Basic Stability Assessment by HPLC
-
Prepare a stock solution of the compound in the solvent of interest as described in Protocol 1.
-
Immediately after preparation (Time 0), analyze an aliquot of the fresh stock solution by a validated HPLC method to determine the initial purity and peak area.[1]
-
Store aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature in the dark, room temperature exposed to light).
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Analyze the aliquot by HPLC using the identical method as for the Time 0 sample.[1]
-
Compare the purity (calculated as the peak area of the parent compound relative to the total peak area) and the absolute peak area of the parent compound to the Time 0 sample to assess the extent of degradation.[1]
Data Presentation
Table 1: Hypothetical Stability Data for this compound (10 mM in DMSO) by HPLC
| Storage Condition | Time Point | Purity (%) | Degradation Products (%) | Observations |
| -80°C | 1 Month | 99.8 | 0.2 | No significant change |
| -20°C | 1 Month | 99.5 | 0.5 | Minor degradation observed |
| 4°C | 1 Month | 95.2 | 4.8 | Significant degradation |
| Room Temp (Dark) | 1 Week | 90.1 | 9.9 | Rapid degradation |
| Room Temp (Light) | 1 Week | 85.4 | 14.6 | Accelerated degradation |
Visualizations
Caption: Workflow for a typical stability study.
Caption: Troubleshooting inconsistent experimental results.
Caption: Potential degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Addressing Precipitation of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: Precipitation of this compound, a small molecule likely exhibiting hydrophobic properties, can be attributed to several factors:
-
Poor Aqueous Solubility: The compound may have inherently low solubility in the aqueous environment of cell culture media.[1][2]
-
High Final Concentration: The concentration you are trying to achieve may exceed the compound's solubility limit in your specific medium.[1][2]
-
Solvent Shock: When a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous medium, the compound can "crash out" of solution due to the sudden change in solvent polarity.[2]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can decrease the compound's solubility.[2][3]
-
Temperature and pH: Shifts in temperature (e.g., from room temperature to 37°C) or pH changes in the medium due to the incubator's CO2 environment or cellular metabolism can affect solubility.[1][4]
-
Improper Stock Solution Handling: Repeated freeze-thaw cycles of the stock solution can lead to the compound precipitating out of the solvent over time.[2]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: For many small molecule inhibitors, Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions due to its strong solubilizing power.[3] It is crucial to use anhydrous (water-free) DMSO to prevent water absorption, which can reduce compound solubility over time.[1]
Q3: How can I avoid "solvent shock" when diluting my DMSO stock solution?
A3: To prevent solvent shock, you should aim for a gradual and even dispersion of the compound in the medium.[2] Here are some effective techniques:
-
Stepwise Dilution: First, create an intermediate dilution of your stock in a small volume of pre-warmed medium. Then, add this intermediate dilution to the final volume of your culture medium.[2]
-
Dropwise Addition with Agitation: Slowly add the stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling the container.[2][4]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v), and ideally below 0.1% for sensitive cell lines or long-term experiments.[3][4] High concentrations of DMSO can be cytotoxic and may interfere with your experimental results.[3]
Q5: My compound appears to dissolve initially but then precipitates after some time in the incubator. Why is this happening?
A5: Delayed precipitation suggests that the initial concentration is near the compound's thermodynamic solubility limit under your experimental conditions. Several factors can contribute to this over time:
-
Temperature Stability: The compound's solubility may decrease at 37°C over extended periods.[5]
-
pH Shift: As cells metabolize, they can alter the pH of the medium, which in turn can affect the solubility of pH-sensitive compounds.[1][5]
-
Interaction with Media Components: The compound may slowly bind to components in the medium, such as proteins in fetal bovine serum, leading to the formation of insoluble complexes.[3][5]
-
Media Evaporation: In long-term experiments, evaporation can increase the concentration of the compound, pushing it beyond its solubility limit.[4]
Troubleshooting Guides
Scenario 1: Immediate Precipitation Upon Addition to Media
If you observe a precipitate immediately after adding the this compound stock solution to your cell culture medium, consult the following table for potential causes and solutions.
| Observation | Potential Cause | Recommended Solution |
| Cloudy or milky appearance in the media. | High Final Concentration: The compound's concentration exceeds its aqueous solubility limit.[1] | - Lower the final working concentration of the compound. - Perform a solubility test to determine the maximum soluble concentration (see Experimental Protocol 1).[4] |
| Visible particles or crystals forming instantly. | Solvent Shock: Rapid change in solvent polarity upon dilution of a concentrated DMSO stock.[2] | - Pre-warm the cell culture medium to 37°C before adding the compound.[1] - Add the stock solution dropwise while gently vortexing or stirring the medium.[2][4] - Perform a serial dilution of the stock solution in the pre-warmed medium.[1][4] |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[4] | - Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[4] | |
| Poorly Dissolved Stock Solution: The compound was not fully dissolved in the DMSO stock. | - Before use, visually inspect the stock solution. If crystals are present, gently warm the solution (e.g., in a 37°C water bath) and vortex until clear.[2] - Consider brief sonication to ensure complete dissolution.[4] |
Scenario 2: Precipitation Over Time in the Incubator
If the medium containing the compound was initially clear but a precipitate formed after incubation, this suggests an issue with the compound's stability or solubility under culture conditions.
| Observation | Potential Cause | Recommended Solution |
| Fine precipitate or crystals appear after several hours or days. | Thermodynamic Insolubility: The working concentration is above the compound's thermodynamic solubility limit at 37°C. | - Lower the final working concentration of the compound. - Determine the maximum soluble concentration under your specific experimental conditions (see Experimental Protocol 1).[6] |
| pH Shift in Media: Cellular metabolism alters the pH of the medium, affecting the compound's solubility.[1] | - Monitor the pH of your culture. If it changes significantly, consider changing the medium more frequently. - Use a medium buffered with HEPES for better pH stability.[1] | |
| Interaction with Serum Proteins: The compound may be binding to serum proteins, leading to the formation of insoluble complexes over time.[5] | - Test the compound's solubility in serum-free vs. serum-containing media to see if serum is a contributing factor. - If possible for your experiment, consider reducing the serum concentration. | |
| Media Evaporation: Evaporation during long-term incubation concentrates the compound.[4] | - Ensure proper humidification of the incubator.[4] - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[4] | |
| Compound Instability: The compound may be degrading into less soluble byproducts in the aqueous media.[7] | - Prepare fresh media with the compound immediately before each experiment. - Assess the compound's stability in the media over the time course of your experiment using an analytical method like HPLC.[7] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration
This protocol allows you to determine the maximum concentration at which this compound remains soluble in your specific cell culture medium under your experimental conditions.[1][6]
Materials:
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO)
-
Your complete cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Pre-warm the Medium: Place an aliquot of your complete cell culture medium in a 37°C incubator for at least 30 minutes.[2]
-
Prepare Serial Dilutions: a. Prepare a series of 2-fold serial dilutions of the compound in the pre-warmed medium. Start with a concentration that is known to precipitate (or a high concentration, e.g., 100 µM) and dilute down to a concentration that is expected to be soluble (e.g., ~1 µM).[6] b. To prepare the highest concentration (e.g., 100 µM from a 10 mM stock), you would add 1 µL of the stock to 99 µL of pre-warmed medium. Add the stock dropwise while gently vortexing.[6] c. For subsequent dilutions, transfer 50 µL from the previous tube to a new tube containing 50 µL of pre-warmed medium.
-
Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that matches your experiment's endpoint (e.g., 24, 48, or 72 hours).[6]
-
Visual Inspection: a. At various time points (e.g., immediately, 1h, 4h, 24h, 48h), visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment).[1][6] b. For a more sensitive assessment, place a small aliquot of each dilution on a microscope slide and examine for the presence of micro-precipitates.[6]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear without any visible precipitate throughout the entire incubation period is considered the maximum soluble concentration for your experimental conditions.[1]
Data Presentation:
Summarize your observations in a table for easy comparison.
| Concentration (µM) | Time 0 | Time 1h | Time 4h | Time 24h | Time 48h |
| 100 | Precipitate | Precipitate | Precipitate | Precipitate | Precipitate |
| 50 | Clear | Precipitate | Precipitate | Precipitate | Precipitate |
| 25 | Clear | Clear | Clear | Precipitate | Precipitate |
| 12.5 | Clear | Clear | Clear | Clear | Clear |
| 6.25 | Clear | Clear | Clear | Clear | Clear |
| 3.13 | Clear | Clear | Clear | Clear | Clear |
| 1.56 | Clear | Clear | Clear | Clear | Clear |
| Vehicle Control | Clear | Clear | Clear | Clear | Clear |
In this hypothetical example, the maximum soluble concentration over 48 hours would be 12.5 µM.
Visualizations
Caption: Experimental workflow for preparing the compound for cell culture.
Caption: Troubleshooting workflow for compound precipitation.
Caption: Generalized kinase signaling pathway (e.g., MAPK/ERK).
References
Scaling up the synthesis of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine for preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine, a key intermediate for preclinical studies.
Synthesis Overview: The Hantzsch Thiazole Synthesis
The recommended synthetic route for this compound is the Hantzsch thiazole synthesis. This well-established method involves a two-step process:
-
α-Bromination: The synthesis begins with the α-bromination of the precursor ketone, 1-(3,4-dimethylphenyl)propan-1-one, to form the key intermediate, 2-bromo-1-(3,4-dimethylphenyl)propan-1-one.
-
Cyclocondensation: The resulting α-bromoketone is then reacted with thiourea in a cyclocondensation reaction to yield the final product.
Below is a general workflow for this synthetic pathway.
Caption: Workflow for the Hantzsch-based synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis?
The recommended starting material is 1-(3,4-dimethylphenyl)propan-1-one. This can be synthesized via Friedel-Crafts acylation of 1,2-dimethylbenzene with propanoyl chloride.
Q2: Which brominating agent is most suitable for the α-bromination step on a larger scale?
For preclinical scale-up, N-Bromosuccinimide (NBS) is a convenient and effective reagent for the α-bromination of the starting ketone.[1] It is generally safer to handle than liquid bromine, especially on a larger scale.
Q3: What are the typical reaction conditions for the cyclocondensation step?
The cyclocondensation of the α-bromoketone with thiourea is typically carried out in a protic solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Q4: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the α-bromination and the cyclocondensation steps. Regular sampling and analysis will help determine the optimal reaction time.
Q5: What is the best method for purifying the final product on a larger scale?
For preclinical batches, purification can often be achieved by precipitation and filtration. The crude product, which may precipitate upon cooling or neutralization of the reaction mixture, can be collected by filtration and washed with a suitable solvent to remove impurities.[2] If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended. For more challenging purifications, column chromatography can be employed.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield in α-Bromination | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or the amount of radical initiator. |
| Side reactions, such as dibromination. | Use freshly recrystallized NBS to minimize side reactions.[1] Control the stoichiometry of NBS carefully; use of a slight excess is common, but a large excess can lead to dibromination. | |
| Hydrolysis of the product. | Ensure anhydrous conditions are maintained throughout the reaction, as water can hydrolyze the α-bromoketone.[1] | |
| Low Yield in Cyclocondensation | Incomplete reaction. | Monitor the reaction by TLC. The reaction may require a longer reflux time. Ensure the temperature is maintained at the solvent's boiling point. |
| Suboptimal solvent. | While ethanol is common, other protic solvents can be screened to improve solubility and reaction rate. | |
| Incorrect stoichiometry. | A slight excess of thiourea (1.1-1.2 equivalents) is often used to ensure complete consumption of the α-bromoketone. | |
| Formation of Impurities | Unreacted starting materials. | Optimize reaction times and stoichiometry as described above. |
| Isomeric thiazole formation. | While the Hantzsch synthesis is generally regioselective, acidic conditions can sometimes lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[4] Maintaining neutral or slightly basic conditions during the reaction can help minimize this. | |
| Byproducts from thiourea decomposition. | Ensure the reaction temperature does not significantly exceed the reflux temperature of the chosen solvent. | |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture. | After the reaction is complete, try pouring the mixture into cold water to precipitate the product.[5] Neutralizing the reaction mixture with a base (e.g., sodium bicarbonate solution) can also induce precipitation of the free base form of the 2-aminothiazole.[6] |
| Oily product instead of a solid. | If the product oils out, try scratching the inside of the flask or adding a seed crystal to induce crystallization. If this fails, extraction with a suitable organic solvent followed by evaporation and recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(3,4-dimethylphenyl)propan-1-one (Intermediate)
This protocol is a general guideline and should be optimized for scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Molar Equivalents |
| 1-(3,4-dimethylphenyl)propan-1-one | 162.23 | 10.0 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 11.0 g | 1.0 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.5 g | 0.05 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3,4-dimethylphenyl)propan-1-one in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(3,4-dimethylphenyl)propan-1-one. The crude product can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Final Product)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (from 10g scale) | Molar Equivalents |
| 2-bromo-1-(3,4-dimethylphenyl)propan-1-one | 241.12 | ~14.8 g (crude) | 1.0 |
| Thiourea | 76.12 | 5.1 g | 1.1 |
| Ethanol | 46.07 | 150 mL | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 2-bromo-1-(3,4-dimethylphenyl)propan-1-one in ethanol.
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the pH is ~8-9 to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain this compound.
Signaling Pathways and Logical Relationships
The Hantzsch thiazole synthesis follows a well-understood reaction mechanism.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of purification techniques for 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary methods for purifying this compound are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities often stem from the Hantzsch thiazole synthesis, a common route for this class of compounds. Potential impurities include unreacted starting materials such as 2-bromo-3-methyl-1-(3,4-dimethylphenyl)butan-1-one and thiourea. Additionally, side-products from the condensation reaction or isomeric impurities may be present.[1][2] Under acidic conditions, the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole is a possibility.[1]
Q3: How can I assess the purity of my sample?
A3: Purity can be assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) with a UV detector, and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point range also indicates high purity.
Q4: Is this compound stable during purification?
A4: Thiazole rings are generally stable. However, like many organic amines, this compound can be sensitive to highly acidic conditions, which could lead to degradation. It is advisable to use neutral or slightly basic conditions when possible, especially during prolonged heating.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the chosen solvent, even when heated. | The solvent is too non-polar for the compound. | Try a more polar solvent. For 2-aminothiazole derivatives, solvents like ethanol, acetone, or mixtures containing dimethylformamide (DMF) can be effective.[2][3][4] |
| Compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling process is too rapid. The solvent may also be too non-polar. | Add a small amount of a more polar co-solvent to the hot solution to increase solubility. Allow the solution to cool slowly. Scratching the inside of the flask with a glass rod can initiate crystallization. |
| Poor recovery of the purified compound. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product. After crystallization, cool the mixture in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored, but the pure compound should be colorless. | Colored impurities are trapped within the crystal lattice. | Consider a preliminary purification step like a short column chromatography plug to remove highly polar, colored impurities. Activated carbon can sometimes be used to remove colored impurities, but it may also adsorb the product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound streaks or does not move from the baseline on the TLC plate/column. | The eluent is not polar enough. The amine group is interacting strongly with the acidic silica gel. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[5] |
| Poor separation of the desired compound from impurities. | The chosen eluent system has poor selectivity for the components of the mixture. The column was not packed or loaded correctly. | Screen various solvent systems using TLC to find an eluent that provides good separation (a target Rf value of 0.2-0.4 is often ideal).[6] Ensure the column is packed uniformly and the sample is loaded in a narrow band. |
| The compound elutes too quickly. | The eluent system is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). |
Preparative HPLC
| Problem | Possible Cause | Solution |
| Peak tailing or broadening. | Secondary interactions between the basic amine group and residual acidic silanols on the C18 column. The pH of the mobile phase is not optimal. | Add an acidic modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to protonate the amine and minimize secondary interactions.[7][8][9] Ensure the mobile phase pH is at least two units below the pKa of the amine for consistent protonation.[9] |
| Poor resolution between the product and an impurity. | The gradient is too steep. The mobile phase composition is not optimal. | Use a shallower gradient to improve separation. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different acidic additives. |
| Low recovery after purification. | The compound may be precipitating in the tubing or fraction collector. The compound may be adsorbing to the system. | Ensure the collected fractions have a sufficient amount of organic solvent to keep the compound dissolved. After pooling pure fractions, solvent removal should be done carefully, for instance, by rotary evaporation or lyophilization.[9] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures such as ethanol/water) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: In a flask, add the chosen solvent to the crude material and heat the mixture to boiling with stirring until the solid completely dissolves. Add the solvent dropwise to use the minimum amount necessary.
-
Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system by TLC, aiming for an Rf value of 0.2-0.4 for the target compound. A good starting point is a mixture of hexane and ethyl acetate. For this basic compound, consider adding 0.1-1% triethylamine to the eluent.[5]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the column.
-
Elution: Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Preparative HPLC Protocol
-
Sample Preparation: Dissolve the crude or partially purified compound in a minimal amount of a suitable solvent like DMSO or methanol. Dilute the sample with the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.[7][9]
-
HPLC System and Column: Use a preparative HPLC system with a UV detector. A C18 reversed-phase column is a common choice.[7][8]
-
Mobile Phase: A typical mobile phase consists of water (A) and acetonitrile (B), both containing an acidic modifier like 0.1% formic acid.[7][10]
-
Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over a set time to elute the compound and impurities. A broad gradient (e.g., 5% to 95% B over 20-30 minutes) is a good starting point for method development.[7][9]
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent, for example, by lyophilization.[9]
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System | Hexane/Ethyl Acetate gradient |
| Basic Modifier | 0.1 - 1% Triethylamine in the eluent |
| TLC Monitoring | UV visualization at 254 nm |
Table 2: Recommended Starting Conditions for Preparative HPLC
| Parameter | Recommendation |
| Column | C18 reversed-phase (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 15-20 mL/min (for the specified column dimension) |
| Detection | UV at 254 nm |
Visualizations
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. nasc.ac.in [nasc.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. Separation of 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(3,4-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Biological Evaluation of Hydrophobic Small Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the biological evaluation of hydrophobic small molecules. These resources are intended for researchers, scientists, and drug development professionals to help ensure accurate and reliable experimental outcomes.
Troubleshooting Guides
Issue: Suspected Promiscuous Inhibition or Assay Interference
Question: My compound shows activity in a primary screen, but I am concerned about potential false positives due to its hydrophobic nature. How can I determine if the observed activity is genuine?
Answer: Hydrophobic molecules can form colloidal aggregates at micromolar concentrations, which non-specifically inhibit enzymes and other proteins, leading to promiscuous inhibition.[1][2] It is crucial to perform secondary assays to rule out such artifacts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected promiscuous inhibition.
1. Detergent-Based Counter-Assay for Promiscuous Inhibitors
-
Principle: Colloidal aggregates are sensitive to detergents. If a compound's inhibitory activity is significantly reduced in the presence of a non-ionic detergent (e.g., Triton X-100), it is likely due to an aggregation-based mechanism.[2][3]
-
Protocol:
-
Prepare two sets of your standard assay buffer. To one set, add a low concentration of Triton X-100 (typically 0.01% - 0.1%).
-
Run your inhibition assay in parallel with and without the detergent.
-
Include positive and negative controls for your assay in both conditions.
-
Compare the dose-response curves. A significant rightward shift or loss of inhibition in the presence of detergent suggests aggregation.[2]
-
2. Dynamic Light Scattering (DLS) for Aggregate Detection
-
Principle: DLS measures the size distribution of particles in a solution.[4][5] The presence of aggregates will result in the detection of larger particle sizes than expected for a small molecule.
-
Protocol:
-
Prepare your compound at a concentration where inhibition was observed in the primary assay, dissolved in the assay buffer.
-
Filter the sample through a low-binding filter (e.g., 0.22 µm) to remove dust and other contaminants.[6][7]
-
Measure the particle size distribution using a DLS instrument.
-
The presence of particles in the range of 30-400 nm is indicative of small molecule aggregation.[1]
-
It is recommended to test a range of concentrations to determine the critical aggregation concentration.[8]
-
3. Surface Plasmon Resonance (SPR) for Non-Specific Binding
-
Principle: SPR detects molecular interactions in real-time. By immobilizing a target protein on a sensor chip and flowing the compound over it, specific binding can be measured. A control flow cell without the target protein can identify non-specific binding to the chip surface.[9][10]
-
Protocol:
-
Immobilize your target protein on one flow cell of an SPR sensor chip. Use a second flow cell as a reference (e.g., with a non-related protein or deactivated surface).
-
Prepare a series of concentrations of your hydrophobic compound in a suitable running buffer. The buffer may need to be optimized with additives like BSA or surfactants to minimize non-specific binding.[9][11]
-
Inject the compound solutions over both flow cells.
-
Subtract the signal from the reference flow cell from the signal from the target-immobilized flow cell. A significant signal in the reference channel indicates non-specific binding.[9]
-
Issue: Poor Aqueous Solubility
Question: My hydrophobic compound is precipitating out of solution during my experiments. How can I improve its solubility?
Answer: Poor aqueous solubility is a common problem with hydrophobic molecules and can lead to inaccurate results and difficulty in handling.[12][13] Several strategies can be employed to enhance solubility.
Quantitative Data on Solubility Enhancement Strategies:
| Strategy | Typical Improvement | Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | Variable, depends on compound | May affect protein stability and cell viability at higher concentrations.[14] |
| Surfactants (e.g., Tween-20) | Can significantly increase solubility | May interfere with some assays or cellular processes.[15] |
| Cyclodextrins | Can form inclusion complexes to enhance solubility | Can also interact with assay components. |
| pH Adjustment | Effective for ionizable compounds | Protein stability and activity are pH-dependent.[16] |
| Formulation (e.g., nanoparticles) | Can achieve high apparent solubility | Requires specialized preparation techniques.[14] |
Decision-Making for Solubility Enhancement:
Caption: Decision tree for improving the solubility of hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: How can I differentiate between true inhibition and aggregation-based assay interference?
A1: The most reliable method is to perform a detergent-based counter-assay.[2] If the compound's inhibitory activity is significantly reduced in the presence of a non-ionic detergent like Triton X-100, the inhibition is likely due to aggregation.[1][3] Additionally, Dynamic Light Scattering (DLS) can be used to directly observe the formation of aggregates at inhibitory concentrations.[5][8]
Q2: What are the best practices for solubilizing hydrophobic compounds for in vitro assays?
A2: It is recommended to first determine the thermodynamic solubility of the compound.[12] For initial screening, using a co-solvent like DMSO is common, but the final concentration in the assay should be kept low (typically <1%) to avoid artifacts.[17] If solubility remains an issue, consider using surfactants, cyclodextrins, or adjusting the pH for ionizable compounds, but always validate that these additives do not interfere with your assay.[16][18]
Q3: My hydrophobic compound binds to plasticware. How can I mitigate this?
A3: Non-specific binding to surfaces is a common issue with hydrophobic molecules.[19] Using low-binding plasticware can help. Additionally, including a carrier protein like bovine serum albumin (BSA) or a small amount of a non-ionic surfactant in your buffers can help to block non-specific binding sites on surfaces.[11][18]
Q4: Can serum in cell culture media affect the activity of my hydrophobic compound?
A4: Yes, hydrophobic compounds can bind to serum proteins, particularly albumin.[14] This can have two main effects: it can increase the apparent solubility of your compound in the media, but it can also reduce the free concentration of the compound available to interact with the cells, potentially leading to an underestimation of its potency.[14]
Q5: What is a promiscuous inhibitor?
A5: A promiscuous inhibitor is a compound that shows activity against a wide range of unrelated biological targets.[1] This is often due to non-specific mechanisms such as the formation of colloidal aggregates, chemical reactivity, or membrane disruption.[1][20] It is a significant source of false positives in high-throughput screening.
Signaling Pathway Interference by Promiscuous Aggregators:
Caption: How promiscuous aggregators non-specifically inhibit multiple signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. MagHelix™ Dynamic Light Scattering (DLS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. lsinstruments.ch [lsinstruments.ch]
- 8. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. nicoyalife.com [nicoyalife.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 19. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine with known Aurora kinase inhibitors
Comparative Analysis of Established Aurora Kinase Inhibitors
A guide for researchers and drug development professionals on the performance and characteristics of leading Aurora kinase inhibitors, providing objective comparisons and supporting experimental data.
While the specific compound 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine was initially considered for analysis, a comprehensive review of available scientific literature did not yield data regarding its activity as an Aurora kinase inhibitor. Therefore, this guide provides a comparative analysis of four well-characterized and clinically relevant Aurora kinase inhibitors: Tozasertib (VX-680), Alisertib (MLN8237), AZD1152 (Barasertib), and Danusertib (PHA-739358). This comparison aims to serve as a valuable resource for researchers in the field of oncology and kinase inhibitor development.
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1][2][3] This has made them attractive targets for cancer therapy.[1][4] The three main isoforms, Aurora A, B, and C, have distinct functions during cell division.[2][5] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[3][5]
This guide will delve into the inhibitory profiles, cellular effects, and the experimental methodologies used to characterize these compounds.
Data Presentation: Inhibitory Activity of Selected Aurora Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of Tozasertib, Alisertib, AZD1152, and Danusertib against the three Aurora kinase isoforms. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are common metrics for quantifying inhibitor potency.
| Inhibitor | Target(s) | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Aurora C (IC50/Ki, nM) | Other Notable Targets |
| Tozasertib (VX-680) | Pan-Aurora | 0.6 (Ki)[6][7] | 18 (Ki)[6][7] | 4.6 (Ki)[6][7] | Flt3, BCR-Abl[7][8] |
| Alisertib (MLN8237) | Aurora A selective | 1.2 (IC50)[3][9] | 396.5 (IC50)[3][9] | - | >200-fold selectivity for Aurora A over B[9][10] |
| AZD1152-HQPA | Aurora B selective | 1369 (Ki)[11][12] | 0.36 (Ki)[11][12] | 17 (Ki)[12] | Highly selective for Aurora B[11][13] |
| Danusertib (PHA-739358) | Pan-Aurora, Multi-kinase | 13 (IC50)[14][15] | 79 (IC50)[14][15] | 61 (IC50)[14][15] | Abl, Ret, TrkA, FGFR1[16][17] |
Experimental Protocols
This section details the methodologies for key experiments frequently cited in the characterization of Aurora kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 or Ki value of an inhibitor against a specific Aurora kinase isoform.
-
Principle: Recombinant Aurora kinase is incubated with a substrate (e.g., a peptide or histone H3) and ATP. The inhibitor is added at varying concentrations, and the extent of substrate phosphorylation is measured.
-
General Protocol:
-
Reagents: Recombinant human Aurora A, B, or C kinase; biotinylated peptide substrate (e.g., Biotin-GLRRASLG for Aurora A); ATP; test compound dilutions.[9]
-
Assay Procedure:
-
The kinase reaction is typically performed in a 96- or 384-well plate format.
-
The test compound, diluted in DMSO, is pre-incubated with the Aurora kinase in an assay buffer.[18]
-
The enzymatic reaction is initiated by the addition of a mixture of ATP and the peptide substrate.[18] The final ATP concentration is often set near its Km value to allow for competitive inhibition to be observed.[15]
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a solution containing EDTA.
-
-
Detection: The amount of phosphorylated substrate is quantified. A common method is through fluorescence-based detection, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or using a radioactive Flashplate assay with [γ-³³P]ATP.[9]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to DMSO controls. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, especially in ATP-competitive assays.[18]
-
Cell Proliferation/Viability Assay
This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.
-
Objective: To determine the GI50 (half-maximal growth inhibition) or IC50 value of an inhibitor in a cellular context.
-
Principle: Cancer cells are cultured in the presence of varying concentrations of the inhibitor. After a period of incubation, the number of viable cells is quantified.
-
General Protocol (using MTT assay as an example):
-
Cell Seeding: Human cancer cell lines (e.g., HL-60 leukemia cells, HCT116 colon cancer cells) are seeded into 96-well plates and allowed to adhere overnight.[5][18]
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a few hours, during which mitochondrial reductases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to vehicle-treated control cells. The IC50 or GI50 value is then determined from the dose-response curve.
-
Western Blot Analysis for Target Engagement
This technique is used to assess whether the inhibitor affects the phosphorylation of downstream substrates of Aurora kinases within the cell, confirming target engagement.
-
Objective: To detect changes in the phosphorylation status of Aurora kinase substrates, such as Histone H3 at Serine 10 (a primary substrate of Aurora B).[12][19]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the protein of interest and its phosphorylated form.
-
General Protocol:
-
Cell Treatment and Lysis: Cancer cells are treated with the inhibitor for a defined period. The cells are then harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Histone H3 (Ser10)).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
The membrane is also probed with an antibody for the total protein (e.g., anti-total Histone H3) or a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, and the signal is captured on X-ray film or with a digital imaging system. A decrease in the phosphorylated substrate signal in inhibitor-treated samples indicates target engagement.[12]
-
Visualizations: Signaling Pathways and Experimental Workflows
Aurora Kinase Signaling Pathway in Mitosis
The following diagram illustrates the central role of Aurora A and Aurora B kinases in regulating key events during mitosis.
Caption: Aurora A and B kinase roles in mitosis and points of inhibitor action.
Experimental Workflow for Aurora Kinase Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a potential Aurora kinase inhibitor, from initial screening to in vivo testing.
Caption: A typical workflow for the evaluation of Aurora kinase inhibitors.
References
- 1. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 11. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. axonmedchem.com [axonmedchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
- 17. caymanchem.com [caymanchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anticancer activity of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine in xenograft models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anticancer activity of the novel compound 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine. Due to the absence of published in vivo data for this specific molecule, this document outlines a comprehensive, hypothetical xenograft study design based on established protocols. Furthermore, it presents a comparative analysis of structurally related thiazole and thiadiazole derivatives that have demonstrated anticancer effects, offering valuable context for interpreting potential outcomes.
Comparative Analysis of Thiazole and Thiadiazole Derivatives
While in vivo data for this compound is not yet available, the broader class of thiazole and thiadiazole-containing compounds has shown significant promise in preclinical cancer research. These compounds often target critical cellular pathways involved in tumor growth and proliferation.
Table 1: Anticancer Activity of Selected Thiazole and Thiadiazole Derivatives
| Compound Class | Example Compound | Cancer Type | Key Findings | In Vivo Model | Citation |
| Thiazole-Pyrimidine Derivatives | N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (CYC116) | Various Cancers | Potent inhibitor of Aurora A and B kinases, leading to mitotic failure and apoptosis. Orally bioavailable with demonstrated anticancer activity. | Xenograft Models | [1] |
| Thiazolo[4,5-d]pyrimidine Derivatives | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Various Cancers | Showed significant in vitro anticancer activity in the NCI-60 screen. | Not Specified | [4] |
| 1,3,4-Thiadiazole Derivatives | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Breast Cancer (MDA-MB-231) | Demonstrated higher in vitro activity compared to Imatinib. | Not Specified | [5] |
| 1,3,4-Thiadiazole-2-amine Derivatives | Various | Various Cancers | Inhibit various kinases and enzymes involved in cancer progression, such as FAK, topoisomerase II, and histone deacetylase. | Not Specified | [6] |
Proposed Xenograft Study Protocol for this compound
This section details a robust experimental protocol for evaluating the in vivo efficacy of this compound using a human tumor xenograft mouse model.[2] This protocol is based on established methodologies in preclinical oncology research.[2][3][7]
Experimental Workflow
Caption: Xenograft study workflow.
Detailed Methodology
1. Cell Line and Animal Model
-
Cell Line: Select a human cancer cell line relevant to the hypothesized mechanism of action of this compound. For instance, if the compound is predicted to target a pathway dysregulated in colorectal cancer, a cell line like HCT-116 or HT-29 would be appropriate.
-
Animal Model: Utilize immunodeficient mice, such as athymic nude mice or SCID mice, which can accept human tumor xenografts.[3]
2. Tumor Implantation
-
Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.[2]
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.[2][3]
3. Treatment Protocol
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[2]
-
Vehicle Control: Administer the vehicle solution used to dissolve the test compound.
-
Test Compound: Administer this compound at various doses (e.g., low, medium, and high) to determine a dose-response relationship.
-
Positive Control: Include a standard-of-care chemotherapy agent for the selected cancer type to validate the model's responsiveness.
-
The route of administration (e.g., oral gavage, intraperitoneal injection) should be based on the compound's pharmacokinetic properties.
4. Data Collection and Analysis
-
Measure tumor volume 2-3 times per week using calipers.[7]
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Hypothetical Signaling Pathway
The anticancer activity of many thiazole derivatives is attributed to their ability to inhibit protein kinases. A plausible mechanism of action for this compound could involve the inhibition of a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway.
Caption: Potential inhibition of the MAPK/ERK pathway.
Data Presentation
All quantitative data from the proposed xenograft study should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 2: Tumor Growth Inhibition (TGI) - Hypothetical Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) | TGI (%) |
| Vehicle Control | - | 1500 | 0 |
| This compound | 25 | 900 | 40 |
| This compound | 50 | 600 | 60 |
| Positive Control | Varies | 450 | 70 |
Table 3: Body Weight Changes - Hypothetical Data
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) |
| Vehicle Control | - | +5 |
| This compound | 25 | +2 |
| This compound | 50 | -3 |
| Positive Control | Varies | -10 |
Conclusion
While direct in vivo evidence for the anticancer activity of this compound is currently lacking, the information presented in this guide provides a strong foundation for its preclinical validation. The proposed xenograft model, coupled with a comparative understanding of related thiazole derivatives, offers a clear path forward for researchers and drug development professionals to rigorously assess the therapeutic potential of this novel compound. The use of patient-derived xenograft (PDX) models could further enhance the clinical relevance of these preclinical studies.[8]
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. championsoncology.com [championsoncology.com]
Comparative Cross-Reactivity Profiling of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted kinase cross-reactivity profile of the small molecule 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine. Due to the absence of publicly available bioactivity data for this specific compound, this report leverages experimental data from structurally analogous compounds to infer a probable kinase inhibitory profile and potential off-target interactions. The core scaffold, a 2-aminothiazole derivative, is a well-established "hinge-binding" motif that interacts with the ATP-binding site of numerous kinases. By examining the activity of closely related molecules, we can anticipate the likely primary targets and selectivity profile of this compound.
This guide presents a comparative analysis of well-characterized inhibitors sharing a similar thiazole-based scaffold, with a focus on their activity against key kinase families implicated in oncology and inflammatory diseases.
Inferred Primary Targets and Signaling Pathways
Based on the activity of structurally related N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines and other 2-aminothiazole derivatives, this compound is predicted to be an inhibitor of Aurora kinases and/or Cyclin-Dependent Kinases (CDKs).[1][2][3][4][5] These kinase families play crucial roles in the regulation of the cell cycle and mitosis.[1] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Furthermore, various thiazole derivatives have demonstrated inhibitory activity against a range of other kinases, including p38 MAP kinase, Casein Kinase 2 (CK2), Glycogen Synthase Kinase-3beta (GSK3β), and Src family kinases.[6][7][8] Therefore, a comprehensive cross-reactivity profiling would be essential to determine the precise selectivity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for 2-Aminothiazoles: A Guide for Researchers
The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthesis has been a subject of intense research, leading to the development of various synthetic strategies. This guide provides a head-to-head comparison of the most prominent synthetic routes to 2-aminothiazoles, offering researchers and drug development professionals a comprehensive overview of their respective advantages, limitations, and practical applicability. The comparison is supported by quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Key Synthetic Routes: An Overview
The synthesis of 2-aminothiazoles can be broadly categorized into classical methods, such as the Hantzsch and Cook-Heilbron syntheses, and modern approaches that offer improvements in terms of efficiency, safety, and environmental impact. These modern methods include microwave-assisted synthesis, polymer-supported synthesis, and various one-pot procedures.
Classical Methods:
-
Hantzsch Thiazole Synthesis: This is the most traditional and widely used method, involving the condensation of an α-haloketone with a thiourea derivative. It is a versatile and generally high-yielding reaction.
-
Cook-Heilbron Thiazole Synthesis: This method provides access to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids.
Modern Methods:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of 2-aminothiazoles, often in solvent-free or green solvent conditions.
-
Polymer-Supported Synthesis: This approach involves the use of a solid support, which can simplify purification and allow for the development of combinatorial libraries of 2-aminothiazole derivatives.
-
One-Pot Syntheses: Several modern protocols allow for the synthesis of 2-aminothiazoles from readily available starting materials like ketones, thiourea, and a halogen source in a single reaction vessel, avoiding the isolation of intermediates.
-
Domino Alkylation-Cyclization: This strategy utilizes propargyl bromides and thiourea derivatives to construct the 2-aminothiazole ring in a cascade reaction sequence.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to 2-aminothiazoles, providing a comparative overview of their efficiency.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Hantzsch Synthesis | α-Haloketone, Thiourea | Ethanol, Reflux | 30 min - 8 h | 50 - >90 | |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | Room Temperature | Varies | Good | |
| Microwave-Assisted | Ketone, Thiourea, Iodine | Microwave Irradiation (170 W) | 5 - 15 min | High | |
| Polymer-Supported | Resin-bound Thiourea, α-Bromoketone | Ethanol, 50 °C | Varies | 33 - 78 | |
| One-Pot (Iodine) | Ketone, Thiourea | I₂ / DMSO | 12 h | 40 - 79 | |
| Domino Alkylation | Propargyl Bromide, Thiourea | K₂CO₃, DMF, Microwave | 10 min | High |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-phenylthiazole
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the mixture through a Büchner funnel.
-
Wash the collected solid with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.
Cook-Heilbron Thiazole Synthesis: General Procedure
Procedure:
The Cook-Heilbron synthesis of 5-aminothiazoles is achieved by reacting α-aminonitriles or aminocyanoacetates with reagents such as dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates. The reactions are typically conducted at room temperature under mild or aqueous conditions. For example, 5-amino-2-benzylthiazole can be synthesized by reacting dithiophenylacetic acid with aminoacetonitrile.
Microwave-Assisted One-Pot Synthesis of 2-Aminothiazoles
Procedure:
-
In a microwave-safe flask, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).
-
Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water.
-
Filter the resulting precipitate and dry it.
-
Recrystallize the product from ethanol to obtain the pure 2-aminothiazole derivative.
Polymer-Supported Synthesis of 2-Aminothiazoles
Procedure:
-
A resin-bound thiourea is treated with an α-bromoketone in a suitable solvent such as ethanol.
-
The reaction mixture is typically heated at 50 °C.
-
After the reaction is complete, the resin is filtered and washed to remove excess reagents and byproducts.
-
The desired 2-aminothiazole product is then cleaved from the resin, often using an acid such as trifluoroacetic acid (TFA). This method allows for the synthesis of a library of compounds with yields ranging from 33% to 78%.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes for 2-aminothiazoles.
Caption: The Hantzsch synthesis of 2-aminothiazoles.
Caption: The Cook-Heilbron synthesis of 5-aminothiazoles.
Caption: Modern one-pot and microwave-assisted syntheses.
Conclusion
The choice of a synthetic route for 2-aminothiazoles depends on several factors, including the desired substitution pattern, scale of the reaction, available equipment, and considerations for green chemistry. The Hantzsch synthesis remains a robust and versatile method for a wide range of derivatives. The Cook-Heilbron synthesis is particularly useful for accessing 5-amino-substituted thiazoles. Modern methods, such as microwave-assisted and one-pot syntheses, offer significant advantages in terms of reaction time, yield, and operational simplicity, making them attractive for high-throughput synthesis and process development. Polymer-supported synthesis provides a powerful tool for the generation of compound libraries for drug discovery. By understanding the strengths and weaknesses of each approach, researchers can select the most appropriate method to efficiently access this important class of heterocyclic compounds.
Comparative Efficacy of 2-Aminothiazole Derivatives and Cisplatin in Ovarian Cancer Cells: A Research Guide
Disclaimer: Direct comparative studies on the efficacy of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine and cisplatin in ovarian cancer cells are not available in the current scientific literature. This guide provides a comparative analysis using a representative 2-aminothiazole derivative, N-(thiazol-2-yl)-2-(phthalimido)butanamide (referred to as Compound S3c), for which experimental data in ovarian cancer cell lines is available, to draw a parallel with the well-established chemotherapeutic agent, cisplatin. This comparison aims to provide researchers with a framework for evaluating novel thiazole-based compounds against the standard of care.
Introduction
Ovarian cancer remains a significant challenge in oncology, with a high mortality rate often attributed to late diagnosis and the development of chemoresistance. Cisplatin, a platinum-based chemotherapeutic, has been a cornerstone of ovarian cancer treatment for decades. Its mechanism of action involves the formation of DNA adducts, which trigger apoptosis in rapidly dividing cancer cells[1]. However, its efficacy is often limited by both intrinsic and acquired resistance, alongside significant side effects[1].
The 2-aminothiazole scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents due to its presence in several clinically approved drugs and its diverse biological activities[2][3]. Derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects against a range of cancer cell lines, including those of ovarian origin, by inducing apoptosis and cell cycle arrest[2][4]. This guide compares the in vitro efficacy of a representative 2-aminothiazole derivative, Compound S3c, with cisplatin in ovarian cancer cell lines.
Comparative Efficacy Data
The following tables summarize the cytotoxic activity of Compound S3c and cisplatin in both cisplatin-sensitive (A2780) and cisplatin-resistant (A2780CISR) human ovarian cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: Cytotoxicity (IC50) of Compound S3c and Cisplatin in A2780 Ovarian Cancer Cells
| Compound | Cell Line | IC50 (µM) |
| Compound S3c | A2780 | 15.57[5][6] |
| Cisplatin | A2780 | 1.40 ± 0.11 to 8.80 ± 0.45[7][8][9][10] |
Table 2: Cytotoxicity (IC50) of Compound S3c and Cisplatin in A2780CISR (Cisplatin-Resistant) Ovarian Cancer Cells
| Compound | Cell Line | IC50 (µM) |
| Compound S3c | A2780CISR | 11.52[5][6] |
| Cisplatin | A2780CISR | 7.39 ± 1.27 to 48.2 ± 1.84[9][10] |
Table 3: Cytotoxicity (IC50) of Cisplatin in SKOV-3 Ovarian Cancer Cells
| Compound | Cell Line | Treatment Duration | IC50 (µM) |
| Cisplatin | SKOV-3 | 24 hours | 2 to 40[11] |
| Cisplatin | SKOV-3 | 48 hours | 135.20[12] |
| Cisplatin | SKOV-3 | 72 hours | 16.13 to 66.70[12] |
Note: IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions such as cell seeding density and assay duration[11][13].
Signaling Pathways and Mechanisms of Action
Cisplatin's Mechanism of Action
Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage. Upon entering the cell, it forms covalent adducts with DNA, leading to DNA cross-links that disrupt DNA replication and transcription. This damage activates cellular stress responses, ultimately leading to apoptosis through both caspase-dependent and -independent pathways[1][14]. The intrinsic apoptotic pathway is often initiated, involving the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3[1][15].
Caption: Simplified signaling pathway of cisplatin-induced apoptosis.
Putative Mechanism of 2-Aminothiazole Derivatives
While the exact mechanism of Compound S3c has not been fully elucidated, many 2-aminothiazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells[2][4]. These compounds can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial-mediated apoptosis[4]. Furthermore, some derivatives can arrest the cell cycle at the G2/M or G0/G1 phases, thereby inhibiting cell proliferation[4].
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of anticancer compounds.
Experimental Workflow
Caption: General experimental workflow for in vitro anticancer evaluation.
1. Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Ovarian cancer cells (e.g., A2780, SKOV-3)
-
Complete culture medium
-
Test compounds (thiazole derivative and cisplatin)
-
MTT solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible[17].
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[18].
-
2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Ovarian cancer cells
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL[19].
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI[19].
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour[19]. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
6-well plates
-
Ovarian cancer cells
-
Test compounds
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice[20].
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30-40 minutes at 37°C in the dark[21].
-
Analyze the samples by flow cytometry. The DNA content, as measured by PI fluorescence intensity, allows for the quantification of cells in each phase of the cell cycle.
-
Conclusion
The available data suggests that certain 2-aminothiazole derivatives, such as Compound S3c, exhibit promising cytotoxic activity against both cisplatin-sensitive and, notably, cisplatin-resistant ovarian cancer cell lines. This indicates their potential to overcome mechanisms of cisplatin resistance, a major clinical challenge. In contrast, while cisplatin is highly effective in sensitive cells, its efficacy is significantly diminished in resistant cell lines.
The development of novel 2-aminothiazole-based compounds warrants further investigation. Future studies should focus on direct comparative analyses of promising derivatives against cisplatin in a broader panel of ovarian cancer cell lines and in vivo models. Elucidating their specific molecular targets and mechanisms of action will be crucial for their advancement as potential therapeutic agents for ovarian cancer. The experimental protocols provided in this guide offer a standardized framework for conducting such preclinical evaluations.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of apoptosis-inducing factor-mediated, cisplatin-induced apoptosis by Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. atcc.org [atcc.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. docs.research.missouri.edu [docs.research.missouri.edu]
Navigating the Labyrinth of In-Vitro Assays for 2-Aminothiazole Compounds: A Guide to Reproducibility
For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold holds immense promise, with derivatives displaying a wide array of biological activities.[1][2][3] However, the path from initial discovery to validated lead compound is often fraught with challenges, a primary one being the reproducibility of in-vitro assay results. This guide provides a comparative overview of the performance of 2-aminothiazole derivatives in common assays, supported by experimental data, and offers insights into best practices for ensuring the reliability of your findings.
The reproducibility of experimental outcomes is a cornerstone of scientific advancement.[1] For 2-aminothiazole compounds, this can be particularly challenging due to their chemical properties and potential for non-specific interactions.[4][5][6] This guide aims to equip researchers with the knowledge to critically evaluate published data and design robust experimental protocols.
Performance of 2-Aminothiazole Derivatives in In-Vitro Assays: A Comparative Look
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[1] This has led to the exploration of a vast chemical space, with compounds being evaluated for anticancer, antimicrobial, and anti-inflammatory properties, among others.[7][8] The following tables summarize the reported in-vitro activities of various 2-aminothiazole derivatives.
Anticancer Activity
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9][10] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound/Derivative Class | Cancer Cell Line | Reported IC50/GI50 | Reference |
| N-Acyl-2-aminothiazoles with non-aromatic acyl side chains | Various | Varies with substitution | [4] |
| Ethyl 2-substituted-aminothiazole- 4-carboxylate derivatives | RPMI-8226 leukemia | 0.08 µM (GI50) | [4] |
| Thiazole derivatives with meta-halogen on phenyl ring | HT29 (Colon) | 0.63 µM | [4] |
| Paeonol-2-aminothiazole-phenylsulfonyl derivatives | Various cancer cell lines | Potent cytotoxic effects | [10] |
| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Cell-based assays | Potent inhibitory effect on KPNB1 | [10] |
| Thiazole-linked (arylalkyl) azoles | Anticonvulsant models | Protection ranging from 33 to 100% | |
| 4,5-substituted-2-aminothiazoles | K562 leukemia cells | Good anti-proliferative effects | [11] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 µM | [12] |
| Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 µM |
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Kirby-Bauer disk diffusion method is also a standard for evaluating antimicrobial susceptibility.[1]
| Compound/Derivative Class | Microorganism | Reported MIC | Reference |
| 2-pyridyl substituted 2-aminothiazoles | M. tuberculosis H37Rv | Varies with substitution | [1] |
| 2-pyridyl substituted 2-aminothiazoles | P. falciparum NF54 | Varies with substitution | [1] |
| 2-amino-5-(4-acetylphenylazo)-thiazole derivatives | E. coli, S. aureus, A. niger, A. oryzaeto | Good antimicrobial activity | |
| Amides of 2-amino-4-phenyl-5-phenylazothiazoles | E. coli, S. aureus, A. niger, A. oryzaeto | Good antimicrobial activity | [10] |
| Thiazolyl-thiourea derivatives with halogen substitution | Staphylococcal species | 4 to 16 µg/mL | [7] |
| 4-hydroxy-chromene-2-one substituted 2-aminothiazoles | Various bacteria and fungi | Exhibited antibacterial and antifungal activity | [11] |
The Challenge of Reproducibility: 2-Aminothiazoles as Frequent Hitters
A significant concern when screening 2-aminothiazole derivatives is their propensity to act as Pan-Assay Interference Compounds (PAINS).[4][6] These compounds can appear as "hits" in multiple assays through non-specific mechanisms, leading to false positives and wasted resources.[5][6] Some 2-aminothiazoles have been identified as "promiscuous" hitters, showing activity against a diverse range of protein targets.[2][5]
Mechanisms of assay interference by PAINS can include:
-
Compound Aggregation: Forming aggregates that non-specifically inhibit enzymes.[6]
-
Redox Activity: Interfering with assays that have redox-sensitive readouts.[6]
-
Fluorescence Interference: Some compounds may be inherently fluorescent or quench the signal of a reporter molecule.[6]
It is crucial for researchers to be aware of these potential pitfalls and to perform appropriate control experiments to validate any observed activity.
Experimental Protocols for Key In-Vitro Assays
Detailed and standardized experimental protocols are essential for ensuring the reproducibility of results.[1]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability.[9]
Procedure:
-
Cell Culture: Grow human cancer cell lines in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[9]
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives. Include a positive control (a known anticancer drug) and a negative control (vehicle, e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[9]
-
Formazan Solubilization: Viable cells will metabolize MTT into a purple formazan product. Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a specific wavelength. The amount of formazan produced is proportional to the number of viable cells.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method is a standard for evaluating the antimicrobial susceptibility of bacteria.[1]
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the test bacteria.
-
Inoculate Plate: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.[1]
-
Impregnate and Place Disks: Impregnate sterile filter paper disks with a known concentration of the test compound solution. Place the impregnated disks, along with positive control (standard antibiotic) and negative control (solvent) disks, onto the surface of the inoculated agar plate.[1]
-
Incubate: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).[1]
-
Measure Inhibition Zones: Measure the diameter of the zone of inhibition around each disk. The size of the zone is indicative of the antimicrobial activity.[1]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of 2-aminothiazole derivatives often involves investigating their effects on cellular signaling pathways. Furthermore, a logical workflow is crucial for the efficient and reliable evaluation of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
Independent Verification of Biological Targets for 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine: A Comparative Guide to Methodologies
For Immediate Release
This guide provides a comparative overview of established experimental methodologies for the independent verification of biological targets for novel chemical compounds, using 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine as a representative example. As of this publication, specific biological targets for this particular compound have not been publicly disclosed. However, the broader class of thiazole derivatives is known for a wide range of biological activities, making the exploration of its specific mechanism of action a compelling area for research.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals interested in the principles and practical application of target identification and validation.
Comparative Analysis of Key Target Identification Methodologies
The validation of a small molecule's biological target is a critical step in drug discovery, providing a foundation for understanding its mechanism of action and potential therapeutic applications.[4] Three prevalent methods for target identification are affinity-based pull-downs, Drug Affinity Responsive Target Stability (DARTS), and Thermal Shift Assays (TSA). Each approach offers distinct advantages and is suited to different experimental contexts.
| Method | Principle | Key Advantages | Key Disadvantages |
| Affinity-Based Pull-Down | The compound is immobilized on a solid support and used as "bait" to capture binding proteins from a cell lysate.[4][5] | Directly identifies binding partners; allows for the purification of the target protein for subsequent analysis.[4] | Requires chemical modification of the compound, which may alter its binding characteristics; susceptible to non-specific binding.[5] |
| Drug Affinity Responsive Target Stability (DARTS) | Relies on the principle that ligand binding increases a protein's stability and resistance to protease degradation.[4] | Does not require modification of the test compound; applicable within complex biological mixtures such as cell lysates.[5] | The stabilizing effect may be too subtle for detection with some protein-ligand interactions.[4] |
| Thermal Shift Assay (TSA) | Measures the change in a protein's thermal denaturation temperature upon ligand binding.[6] | Amenable to high-throughput screening; provides data on binding affinity; label-free for the small molecule.[6] | Requires purified protein, which can be a significant bottleneck; may not be suitable for all protein types, particularly membrane proteins.[6] |
Detailed Experimental Protocols
Affinity-Based Pull-Down
This technique is a cornerstone of target identification. It involves the chemical conjugation of the small molecule to a solid matrix, such as agarose beads. This affinity matrix is then incubated with a cellular lysate. Proteins that specifically bind to the immobilized compound are isolated from the complex mixture. Following a series of washes to remove non-specific interactors, the bound proteins are eluted and identified, typically through mass spectrometry.[4]
Caption: Experimental workflow for an affinity-based pull-down assay.
Drug Affinity Responsive Target Stability (DARTS)
The DARTS methodology offers a label-free alternative for target identification. It is predicated on the observation that the binding of a small molecule can confer structural stability to its protein target, thereby rendering it more resistant to proteolysis. In a typical DARTS experiment, a cell lysate is divided and incubated with either the test compound or a vehicle control. A protease is then added to both samples for a limited duration. Proteins stabilized by the compound will be less digested than their counterparts in the control sample. The differential digestion patterns can be visualized by gel electrophoresis and the protected proteins identified by mass spectrometry.[4]
Caption: Comparative workflow for a DARTS experiment.
Thermal Shift Assay (TSA)
TSA is a biophysical assay that measures the effect of a ligand on the thermal stability of a protein. The assay monitors the unfolding of a protein as a function of temperature. In the presence of a binding ligand, the protein is stabilized, leading to an increase in its melting temperature (Tm). This "thermal shift" is indicative of a direct interaction between the protein and the ligand. The unfolding process is typically monitored using a fluorescent dye that binds to the exposed hydrophobic regions of the denatured protein.[6]
Caption: Logical flow diagram illustrating the principle of a Thermal Shift Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
Structure-activity relationship comparison of substituted 2-aminothiazoles as anticancer agents
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of new cancer therapies. This guide provides an objective comparison of substituted 2-aminothiazole derivatives, summarizing their structure-activity relationships (SAR), presenting key experimental data, and detailing the methodologies used to evaluate their anticancer efficacy.
The 2-aminothiazole core is a versatile pharmacophore found in several clinically approved drugs, highlighting its therapeutic relevance.[1] Its derivatives have been shown to exhibit potent cytotoxic effects against a broad spectrum of human cancer cell lines.[2][3] The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells.[2]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminothiazole derivatives is intricately linked to the nature and position of their substituents. Key SAR observations from various studies reveal critical insights for rational drug design:
-
Substitutions on the Thiazole Ring: The introduction of lipophilic substituents, such as methyl, bromo, phenyl, or butylidene groups, at the 4- and/or 5-positions of the thiazole ring has been shown to be beneficial for cytotoxicity.[3][4]
-
Modifications of the 2-Amino Group: The substituent on the 2-amino group plays a crucial role in determining the anticancer potency. Acylation with certain substituted benzoyl groups can significantly enhance activity.[5] Generally, aromatic substitutions tend to confer better antitumor activity compared to aliphatic ones.[5]
-
Aryl Substituents: The presence of halogen atoms on phenyl rings attached to the 2-aminothiazole core often leads to an increase in cytotoxic activity.[5] For instance, in some series, a meta-chloro substitution on a phenyl ring demonstrated superior antitumor activity compared to a meta-methyl group.[3]
-
Hybrid Molecules: Conjugating the 2-aminothiazole scaffold with other bioactive moieties, such as amino acids, has been explored as a strategy to enhance potency, solubility, and selectivity.[6]
Comparative Anticancer Activity
The in vitro cytotoxic activity of substituted 2-aminothiazoles is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various human cancer cell lines, providing a basis for comparative analysis.
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| Compound 20 (4,5-butylidene and benzylic amine substitutions) | H1299 (Lung Cancer) | 4.89 µM |
| SHG-44 (Glioma) | 4.03 µM | |
| Compound 28 (meta-chloro substitution on phenyl ring) | HT29 (Colon Cancer) | 0.63 µM |
| HeLa (Cervical Cancer) | 6.05 µM | |
| A549 (Lung Cancer) | 8.64 µM | |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM |
| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 µM |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88) | HS 578T (Breast) | 0.8 µM |
| Thiazole-amino acid hybrid 5ac | A549, HeLa, MCF-7 | 4.57–6.71 μM |
| Thiazole-amino acid hybrid 5ad | A549, HeLa, MCF-7 | 3.68–8.51 μM |
Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives. Data compiled from multiple sources.[2][3][7][8]
Mechanisms of Anticancer Action
The anticancer effects of 2-aminothiazole derivatives are mediated through the modulation of various cellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Apoptosis Induction
Numerous studies have confirmed that these compounds can trigger programmed cell death in cancer cells.[2] A key mechanism involves the regulation of the Bcl-2 family of proteins, which are central to the intrinsic apoptotic pathway. Certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis.
References
- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine: A Guide for Laboratory Professionals
Disclaimer: This document provides procedural guidance for the disposal of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, this guidance is based on the general properties of thiazole derivatives and aromatic amines. It is imperative to treat this compound as hazardous and to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company to ensure full compliance with all federal, state, and local regulations.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
Hazard Assessment and Safety Precautions
Given its chemical class, this compound should be handled with caution. Aromatic amines and thiazole derivatives can be toxic and pose environmental hazards.[1] The following table summarizes the assumed hazards and necessary personal protective equipment (PPE).
| Hazard Category | Potential Risks | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | - Causes skin irritation.[2][3] - Causes serious eye irritation.[2][3] - May cause respiratory irritation.[3] - May be harmful if swallowed or in contact with skin.[2] | - Chemical-resistant gloves (e.g., nitrile). - Safety goggles and a face shield. - Laboratory coat. - Use in a well-ventilated area or with respiratory protection. |
| Environmental Hazards | - Assumed to be harmful or toxic to aquatic life with long-lasting effects.[4] | - Prevent release to the environment. Do not allow to enter drains or waterways.[4][5] |
| Physical/Chemical Hazards | - Thermal decomposition may release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[6] | - Store away from heat and incompatible materials like strong oxidizing agents.[7] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[6] Adherence to all institutional, local, and national regulations is mandatory.
1. Personal Protective Equipment (PPE) and Safety:
-
Before handling the chemical waste, ensure you are wearing the appropriate PPE as outlined in the table above.[4]
-
Always handle the waste in a well-ventilated area, such as a chemical fume hood.[7]
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound, and any contaminated materials (e.g., weighing paper, gloves, pipette tips, absorbent pads) in a dedicated, compatible, and clearly labeled hazardous waste container for solids.[6] The container must have a secure lid.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container for liquids.[6] Do not mix with other incompatible waste streams.[6]
-
Sharps Waste: Any sharps (e.g., needles, contaminated glassware) must be placed in a designated sharps container.
3. Labeling of Hazardous Waste Containers:
-
All waste containers must be clearly and accurately labeled. The label should include:
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.[6]
-
Keep containers tightly closed when not in use.[7]
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Ensure all required documentation for the waste manifest is completed to maintain a proper chain of custody.[4]
Emergency Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.[6]
1. Evacuate and Secure the Area:
-
Immediately alert personnel in the vicinity and evacuate the immediate area.[8]
-
If the substance is in a dusty form, avoid creating dust clouds. If it is a solution, control any sources of ignition.[6][8]
2. Ventilate the Area:
-
Ensure the area is well-ventilated. If the spill occurs in a poorly ventilated space, contact your EHS department immediately.[8]
3. Contain the Spill:
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[3][6] Avoid generating dust.[6]
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[4][8] Do not use combustible materials like paper towels for initial containment.[8]
4. Decontamination:
-
Thoroughly clean the spill area with soap and water.[6]
-
Collect all cleanup materials, including gloves and absorbent pads, in a sealed bag and dispose of them in the solid hazardous waste container.[8]
5. Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS department in accordance with your site-specific policies.[8]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Essential Safety and Handling Guide for 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on GHS hazard classifications for structurally similar compounds, such as 4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine, and general safety protocols for thiazole derivatives and aromatic amines.[1] A cautious approach, treating the compound as hazardous, is imperative.
Immediate Safety Information
Based on data for analogous compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed.[1]
-
Harmful in contact with skin.[1]
-
A cause of skin irritation.[1]
-
A cause of serious eye irritation.[1]
-
Harmful if inhaled.[1]
-
Potentially causing respiratory irritation.[1]
All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The specific type will depend on the exposure assessment.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure an eyewash station, safety shower, and fire extinguisher are readily accessible.[2]
-
PPE Donning: Put on all required PPE as detailed in the table above before entering the handling area.[2]
2. Handling the Compound:
-
Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure.
-
Preparing Solutions: Add the solid to the solvent slowly to prevent splashing.
-
Running Reactions: Use appropriate glassware and ensure the apparatus is securely set up within the fume hood.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area within the fume hood with a suitable solvent and cleaning agent.[2]
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
Disposal Plan
Treat all waste containing this compound as hazardous waste.
1. Waste Collection:
-
Collect all waste, including contaminated consumables (e.g., gloves, absorbent pads), in a dedicated, properly labeled hazardous waste container.[4]
-
Keep the container securely closed when not in use.[4]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[4]
3. Storage and Disposal:
-
Store the waste container in a designated, well-ventilated, and secure area.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company.[4]
Emergency Procedures
-
Spills: In case of a minor spill, contain the material with an inert absorbent (e.g., sand, vermiculite).[4] Do not use combustible materials like paper towels for the main spill.[4] Decontaminate the area with soap and water.[4] Collect all cleanup materials in a sealed bag for hazardous waste disposal.[4] For larger spills, evacuate the area and contact your EHS office immediately.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Workflow Guides
The following diagrams illustrate the essential workflows for handling and disposal of this compound.
Caption: PPE Selection Workflow for Handling the Compound.
Caption: Operational and Disposal Workflow for the Compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
